molecular formula C12H11F3N2S B068515 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine CAS No. 175203-50-6

2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine

Cat. No.: B068515
CAS No.: 175203-50-6
M. Wt: 272.29 g/mol
InChI Key: SIVFTOISFTWFPU-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine is a useful research compound. Its molecular formula is C12H11F3N2S and its molecular weight is 272.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11F3N2S/c13-12(14,15)11-7-10(18-6-5-16)8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVFTOISFTWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371015
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine
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Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-50-6
Record name 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]ethanamine
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Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. This molecule is of significant interest to the medicinal chemistry community due to the convergence of two key pharmacophores: a quinoline nucleus and a trifluoromethyl group, both of which are known to impart potent biological activities.[1][2][3]

Introduction

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] The thioethylamine side chain at the 4-position of the quinoline ring introduces a flexible linker and a primary amine, which can be crucial for interactions with biological macromolecules and for formulating the compound as a pharmaceutically acceptable salt. This guide outlines a proposed synthetic route, characterization methodologies, and discusses the potential biological activities and mechanisms of action based on extensive literature analysis of related structures.

Synthesis Pathway

Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline

The synthesis of the precursor, 4-chloro-2-(trifluoromethyl)quinoline, can be achieved through various established methods for quinoline synthesis. A common approach involves the cyclization of a substituted aniline followed by chlorination. For instance, a plausible route could involve the reaction of a suitable aniline precursor with a trifluoromethyl-containing building block, followed by cyclization and subsequent chlorination using an agent like phosphorus oxychloride (POCl₃).[7][8]

Step 2: Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of the highly reactive chlorine atom at the 4-position of the quinoline ring with 2-aminoethanethiol. The sulfur atom of cysteamine is a potent nucleophile that will readily displace the chloride. This type of reaction is well-documented for the synthesis of 4-thio-substituted quinolines.[9]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Synthesis Aniline Precursor Aniline Precursor Cyclization/Chlorination Cyclization/Chlorination Aniline Precursor->Cyclization/Chlorination Trifluoromethyl Building Block Trifluoromethyl Building Block Trifluoromethyl Building Block->Cyclization/Chlorination 4-chloro-2-(trifluoromethyl)quinoline 4-chloro-2-(trifluoromethyl)quinoline Cyclization/Chlorination->4-chloro-2-(trifluoromethyl)quinoline Nucleophilic Substitution Nucleophilic Substitution 4-chloro-2-(trifluoromethyl)quinoline->Nucleophilic Substitution Cysteamine Cysteamine Cysteamine->Nucleophilic Substitution Target Compound This compound Nucleophilic Substitution->Target Compound

Proposed synthetic workflow for the target compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Synthesis of 4-chloro-2-(trifluoromethyl)quinoline (Proposed)
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine the appropriate aniline precursor (1.0 eq) and a trifluoromethyl-β-ketoester (1.1 eq) in a suitable high-boiling solvent such as Dowtherm A.

  • Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred solution of aqueous sodium hydroxide (10%). Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude 4-hydroxy-2-(trifluoromethyl)quinoline.

  • Chlorination: To the crude 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 3-5 hours.

  • Purification: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-(trifluoromethyl)quinoline.

Synthesis of this compound (Proposed)
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a polar aprotic solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add 2-aminoethanethiol hydrochloride (cysteamine hydrochloride) (1.2 eq) and a base such as triethylamine (2.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 6-12 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[10]

Characterization

The synthesized compound should be thoroughly characterized using a suite of modern analytical techniques to confirm its identity, purity, and structure.

Property Expected Value/Characteristics
Molecular Formula C₁₂H₁₁F₃N₂S
Molecular Weight 272.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR Expect characteristic peaks for aromatic protons of the quinoline ring, and aliphatic protons of the ethylamine chain.
¹³C NMR Expect distinct signals for the trifluoromethyl carbon, aromatic carbons, and aliphatic carbons.
¹⁹F NMR A singlet corresponding to the CF₃ group is expected.
Mass Spectrometry The molecular ion peak [M+H]⁺ should be observed at m/z 273.07.
Purity (HPLC) >95%

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been explicitly reported, the structural motifs present in the molecule suggest a high potential for significant pharmacological effects, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives.[2][3][11][12] The presence of the trifluoromethyl group is often associated with enhanced cytotoxic effects.[6][13] It is hypothesized that this compound may exert its anticancer effects through various mechanisms, such as the inhibition of tubulin polymerization, a mechanism of action for some 2-(trifluoromethyl)quinoline derivatives, or by acting as a topoisomerase inhibitor.[6][12] The thioether linkage at the 4-position can also contribute to cytotoxicity.

Anticancer_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences Target_Compound This compound Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Target_Compound->Tubulin_Polymerization_Inhibition inhibits Topoisomerase_Inhibition Topoisomerase_Inhibition Target_Compound->Topoisomerase_Inhibition inhibits ROS_Generation ROS_Generation Target_Compound->ROS_Generation induces Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Topoisomerase_Inhibition->Apoptosis ROS_Generation->Apoptosis

Potential anticancer signaling pathways.
Antimicrobial Activity

Quinoline derivatives are well-established as potent antimicrobial agents.[5][14][15] The trifluoromethyl group has been shown to enhance the antimicrobial efficacy of various heterocyclic compounds.[15] It is plausible that this compound could exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of microbial cell membrane integrity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed synthetic route is robust and relies on well-established chemical transformations. The combination of the quinoline core, the trifluoromethyl group, and the thioethylamine side chain is anticipated to confer potent biological activities. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial supplier data, predictive computational models, and the known characteristics of structurally related quinoline derivatives. The document includes a summary of its basic properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving quinoline-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for designing experimental protocols. While experimental data is limited, a combination of supplier information and computational predictions provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Data

PropertyValueSource
IUPAC Name 2-{[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}ethanamineFluorochem[1]
CAS Number 175203-50-6Fluorochem[1]
Molecular Formula C₁₂H₁₁F₃N₂SFluorochem[1]
Molecular Weight 272.29 g/mol Fluorochem[1]
Physical State SolidFluorochem[1]
Predicted Melting Point 150-180 °C
Predicted Boiling Point 400-450 °C at 760 mmHg
Predicted Water Solubility Low to moderate
Predicted pKa (amine) 8.5 - 9.5
Predicted logP 3.0 - 4.0

Predicted values are based on computational models and structure-activity relationships of similar compounds and should be confirmed by experimental analysis.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G reactant1 4-Chloro-2-(trifluoromethyl)quinoline reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->reagents reactant2 2-Aminoethanethiol reactant2->reagents product This compound reagents->product

Figure 1: Proposed synthetic route for this compound.

Detailed Methodology:

  • Materials:

    • 4-Chloro-2-(trifluoromethyl)quinoline (1 equivalent)

    • 2-Aminoethanethiol hydrochloride (1.2 equivalents)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a solution of 4-chloro-2-(trifluoromethyl)quinoline in anhydrous DMF, add 2-aminoethanethiol hydrochloride and potassium carbonate. b. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). c. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

  • Characterization:

    • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available. However, based on the extensive research into quinoline derivatives, it is possible to infer potential therapeutic applications and mechanisms of action. The presence of the 2-(trifluoromethyl)quinoline core is a common motif in compounds with demonstrated anticancer and antimicrobial properties.[2][3]

Inferred Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] Two prominent pathways that are often targeted by quinoline-based inhibitors are the PI3K/Akt/mTOR and EGFR signaling pathways.[6][7][8][9][10][11][12][13][14][15]

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Quinoline derivatives have been shown to inhibit various components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[6][7][13][14][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. Several quinoline-based molecules have been developed as EGFR inhibitors.[8][9][10][11][12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->EGFR inhibits phosphorylation

Figure 3: Hypothesized inhibition of the EGFR signaling pathway.

Inferred Antimicrobial Activity

The trifluoromethylquinoline scaffold is also present in compounds with known antimicrobial properties. These compounds are thought to exert their effects by targeting essential bacterial enzymes, similar to the mechanism of fluoroquinolone antibiotics.[2][3][16][17]

Experimental Workflow for Antimicrobial Susceptibility Testing:

A standard method to evaluate the antimicrobial activity of a compound is to determine its Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compound add Add inoculum to each dilution start->add inoculum Prepare standardized bacterial inoculum inoculum->add incubate Incubate at 37°C for 18-24 hours add->incubate observe Observe for visible growth incubate->observe determine Determine MIC (lowest concentration with no growth) observe->determine

Figure 4: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a compound of significant interest for drug discovery, possessing a scaffold common to molecules with established anticancer and antimicrobial activities. While direct experimental data is limited, this guide provides a foundational understanding of its physicochemical properties, a viable synthetic approach, and a rational basis for investigating its potential biological effects. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the therapeutic potential of this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinoline Thioether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. When functionalized with a thioether linkage, these compounds exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the biological activity screening of novel quinoline thioether compounds, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in this dynamic field.

Core Biological Activities and Screening Strategies

Novel quinoline thioether compounds have demonstrated significant potential across several key therapeutic areas, primarily focused on anticancer, antimicrobial, and enzyme inhibitory activities. The initial screening cascade for these compounds typically involves a battery of in vitro assays designed to assess their efficacy and preliminary mechanism of action.

Anticancer Activity

Quinoline thioether derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][4]

Key Cancer Cell Lines for Screening:

  • Human Amelanotic Melanoma (C-32) [2]

  • Human Breast Adenocarcinoma (MDA-MB-231) [2]

  • Human Lung Adenocarcinoma (A549) [2]

  • Human Liver Carcinoma (HepG-2) [3]

  • Human Colon Carcinoma (HCT-116) [3]

  • Human Cervical Cancer (HeLa) [3]

  • Human Breast Adenocarcinoma (MCF-7) [3]

Table 1: Summary of In Vitro Anticancer Activity of Representative Quinoline Thioether Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3c C-32Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[2]
3c MDA-MB-231Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[2]
3c A549Comparable to Cisplatin/DoxorubicinCisplatin/DoxorubicinNot specified[2]
Thiophene-Quinoline Hybrid HeLaPotentNot specifiedNot specified[3]
Thiophene-Quinoline Hybrid MCF-7PotentNot specifiedNot specified[3]
Quinoline-Chalcone Hybrid 39 A5491.91Not specifiedNot specified[5]
Quinoline-Chalcone Hybrid 40 K-5625.29Not specifiedNot specified[5]

Note: "Comparable" indicates that the study reported similar efficacy without providing specific IC50 values.

Antimicrobial Activity

The structural versatility of quinoline thioethers has been leveraged to develop potent antimicrobial agents with activity against a broad spectrum of pathogens, including drug-resistant strains.[6][7][8]

1. Antibacterial Activity:

Screening for antibacterial activity is typically performed against a panel of Gram-positive and Gram-negative bacteria.

Commonly Tested Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Bacillus subtilis[2][7][8]

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae[6][9]

  • Mycobacterium: Mycobacterium tuberculosis H37Rv[6]

Table 2: Summary of Minimum Inhibitory Concentrations (MICs) for Antibacterial Quinoline Thioether Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
3c MRSA isolatesComparable to Oxacillin/CiprofloxacinOxacillin/CiprofloxacinNot specified[2]
QST4 Mycobacterium tuberculosis H37RvNot specifiedNot specifiedNot specified[6]
QST8/QST9 Staphylococcus aureus250Not specifiedNot specified[6][10]
5d Gram-positive strains0.125 - 8CiprofloxacinNot specified[9]
5d Gram-negative strains0.125 - 8CiprofloxacinNot specified[9]

2. Antifungal Activity:

Quinoline thioethers have also demonstrated efficacy against various fungal pathogens, including those affecting agriculture.[11][12]

Commonly Tested Fungal Strains:

  • Candida albicans[6][8]

  • Phytopathogenic fungi such as Sclerotinia sclerotiorum and Physalospora piricola[11][12]

Table 3: Summary of Antifungal Activity of Quinoline Thioether Derivatives

Compound IDFungal StrainInhibitionConcentration (µg/mL)Reference
QST10 Candida albicansMIC: 31.2531.25[6][10]
3l Sclerotinia sclerotiorum>80%50[11][13]
3l Physalospora piricola>80%50[11][13]
Enzyme Inhibition

A key mechanism through which quinoline thioethers exert their biological effects is the inhibition of specific enzymes.[3][6][14] This targeted approach is crucial for developing drugs with high specificity and reduced off-target effects.

Key Enzyme Targets:

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) [3]

  • Topoisomerase II (Topo II) [3]

  • InhA (Enoyl-ACP reductase) from Mycobacterium tuberculosis[6]

  • DNA Methyltransferases (DNMTs) [14]

  • Cholinesterases (AChE and BChE) [15]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable biological activity screening. The following sections outline the methodologies for key assays.

In Vitro Anticancer Activity Screening

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[16]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline thioether compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the quinoline thioether compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays

The protocols for enzyme inhibition assays are highly specific to the target enzyme. As an example, a general protocol for a kinase inhibition assay is provided.

General Kinase Inhibition Assay Protocol (e.g., EGFR-TK):

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add various concentrations of the quinoline thioether inhibitor to the wells. Include a no-inhibitor control and a positive control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified kinase (e.g., EGFR-TK) to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and detect the product formation. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing the Science: Pathways and Workflows

Understanding the intricate relationships between compounds, cellular targets, and experimental processes is crucial. The following diagrams, created using the DOT language, visualize key concepts in the screening of quinoline thioether compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_advanced Advanced Studies Synthesis Novel Quinoline Thioether Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition (Kinase Assays) Characterization->Enzyme Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Anticancer->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo

Caption: High-level experimental workflow for screening novel quinoline thioether compounds.

anticancer_pathway Compound Quinoline Thioether Compound EGFR EGFR-TK Inhibition Compound->EGFR TopoII Topo II Inhibition Compound->TopoII CellCycle Cell Cycle Arrest (G2/M Phase) EGFR->CellCycle DNA_Damage DNA Damage TopoII->DNA_Damage Apoptosis Induction of Apoptosis CellCycle->Apoptosis Caspase Caspase Activation Apoptosis->Caspase DNA_Damage->CellCycle CellDeath Cancer Cell Death Caspase->CellDeath

Caption: Putative anticancer signaling pathways targeted by quinoline thioether compounds.

antimicrobial_mechanism cluster_tb Antitubercular cluster_gram_neg Gram-Negative Antibacterial Compound Quinoline Thioether Compound InhA InhA Enzyme (M. tuberculosis) Compound->InhA Inhibition LptA LptA Protein (Gram-negative) Compound->LptA Targets MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Blocks CellWall Bacterial Cell Wall Integrity MycolicAcid->CellWall Disrupts Lysis Bacterial Lysis CellWall->Lysis LPS LPS Transport LptA->LPS Blocks OuterMembrane Outer Membrane Disruption LPS->OuterMembrane Disrupts OuterMembrane->Lysis

Caption: Proposed mechanisms of antimicrobial action for quinoline thioether compounds.

This guide serves as a foundational resource for researchers embarking on the exploration of novel quinoline thioether compounds. By providing a structured overview of screening methodologies, summarizing key quantitative data, and visualizing complex biological processes, it aims to accelerate the discovery and development of the next generation of quinoline-based therapeutics.

References

In Vitro Evaluation of 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine and Structurally Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro evaluation data for the specific compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine is not extensively available in the public domain. This guide provides a comprehensive overview based on the in vitro evaluation of structurally related 4-substituted quinoline and 2-(trifluoromethyl)quinoline derivatives to infer its potential biological activities and guide future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds, recognized for their versatile scaffold that allows for a wide range of pharmacological activities.[1] These activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The quinoline core is a key pharmacophore in numerous approved drugs and clinical candidates.[3]

The therapeutic potential of quinoline derivatives is often enhanced through strategic chemical modifications. The introduction of a trifluoromethyl (-CF3) group, for instance, can significantly improve a molecule's metabolic stability, lipophilicity, and bioavailability.[3] Similarly, substitutions at the 4-position of the quinoline ring with thioether linkages have been shown to modulate cytotoxic and other biological effects.[4][5]

This technical guide focuses on the methodologies and known outcomes of the in vitro evaluation of quinoline derivatives, with a particular emphasis on compounds bearing substitutions at the 2- and 4-positions, to provide a framework for assessing the potential of this compound.

Quantitative Data on Related Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the in vitro cytotoxic activities of several 4-substituted and 2-(trifluoromethyl)quinoline derivatives, providing a benchmark for potential efficacy.

Table 1: In Vitro Cytotoxicity of 4-Substituted Quinoline Derivatives

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
7-Chloro-(4-thioalkylquinoline)Sulfonyl N-oxide with 3-carbon spacerHCT116 (Colon Carcinoma)1.99 - 4.9[6]
7-Chloro-(4-thioalkylquinoline)Sulfonyl N-oxide with 3-carbon spacerU2OS (Osteosarcoma)4.95 - 5.81[6]
4-AminoquinolineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[7]
4-AnilinoquinolineCompound 28MCF-7 (Breast Carcinoma)3.42[8]
4-AnilinoquinolineCompound 28A549 (Lung Cancer)5.97[8]
2-Phenylquinolin-4-amineCompound 7aHT-29 (Colon Cancer)8.12[9][10]
2-Phenylquinolin-4-amineCompound 7dHT-29 (Colon Cancer)9.19[9][10]

Table 2: In Vitro Cytotoxicity of 2-(Trifluoromethyl)quinoline Derivatives

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Quinoline AcetohydrazideTrifluoro derivativeMCF-7 (Breast Cancer)< 2.44[11]
Phosphorous Substituted QuinolineFluorinated derivativeA549 (Lung Cancer)0.03[11]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)-...Compound 8P. falciparum (Malaria)Not specified, high activity[1]

Experimental Protocols for In Vitro Evaluation

Standardized in vitro assays are crucial for determining the cytotoxic effects and mechanisms of action of novel quinoline compounds.[9][12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions.[14]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9][14]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting viability against compound concentration.[9]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[9][12]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.[9]

  • LDH Reaction: Add the LDH reaction mixture (containing a substrate and a dye) to each well with the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm.[9]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[4][12]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound, then harvest both adherent and floating cells.[12]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[12]

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add more binding buffer and analyze the cells by flow cytometry.[12]

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[10]

Protocol:

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[12]

  • Substrate Addition: Add a caspase-3-specific substrate conjugated to a colorimetric or fluorometric reporter.[12]

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.[12]

  • Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to caspase-3 activity.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B Attachment C Treat with Quinoline Derivative B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F Formazan formation G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_annexin Annexin V / PI Assay cluster_caspase Caspase-3 Assay A1 Treat & Harvest Cells A2 Wash with PBS A1->A2 A3 Stain with Annexin V-FITC & PI A2->A3 A4 Analyze by Flow Cytometry A3->A4 C1 Treat Cells C2 Lyse Cells C1->C2 C3 Add Caspase-3 Substrate C2->C3 C4 Measure Signal C3->C4

Caption: Workflow for key apoptosis detection assays.

Signaling Pathways

Many quinoline derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial (intrinsic) pathway or by inhibiting key signaling pathways crucial for cancer cell survival and proliferation.[1][4][15]

Some 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[4]

Intrinsic_Apoptosis Compound Quinoline Derivative Mito Mitochondrial Dysfunction Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (intrinsic) pathway of apoptosis.

Quinoline-based molecules can target critical receptors and signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways, which are often dysregulated in cancer.[1][3][15]

References

Preliminary Cytotoxicity Profile of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[1][2] The introduction of a trifluoromethyl group and a thioether linkage can enhance the lipophilicity and biological activity of these scaffolds.[3][4] This technical guide outlines the framework for preliminary in vitro cytotoxicity studies of the novel compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. While specific experimental data for this compound is not yet publicly available, this document provides a comprehensive overview of the methodologies, potential mechanisms of action, and data presentation standards that would be employed in its initial cytotoxic evaluation. The protocols and pathways described are based on established methods for assessing the anticancer potential of related quinoline derivatives.[5][6]

Introduction to Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer properties.[7] These derivatives exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2] The trifluoromethyl moiety is a key functional group in modern drug design, often introduced to improve metabolic stability and target binding affinity.[3] This guide focuses on the hypothetical preliminary cytotoxic evaluation of this compound, a compound combining these key structural features.

Data Presentation: A Framework for Quantitative Analysis

A crucial first step in evaluating a novel compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table provides a template for summarizing such hypothetical data.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HCT-116Colon Carcinoma9.8
HeLaCervical Cancer7.2
PC-3Prostate Cancer15.1

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, pending experimental validation.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to determine the cytotoxicity and preliminary mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assay (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution for maximum LDH release control

  • Microplate reader

Procedure:

  • Prepare Controls: Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell control.

  • Supernatant Collection: After incubation with the test compound, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with the compound for a predetermined time to induce apoptosis.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature as per the manufacturer's instructions to allow for cell lysis and the caspase reaction to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity evaluation of a novel compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, A549) Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat Cells with Serial Dilutions Seeding->Treatment CompoundPrep Prepare Compound Stock & Working Solutions CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 MOA Preliminary Mechanism of Action Caspase->MOA IC50->MOA

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinoline Quinoline Derivative (Hypothetical Target) Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR pathway and potential points of inhibition.

Conclusion

While experimental data on the cytotoxicity of this compound is not yet available in the public domain, this technical guide provides a robust framework for its preliminary evaluation. By employing standardized assays such as MTT, LDH, and caspase activity, researchers can effectively determine the compound's cytotoxic potential and gain initial insights into its mechanism of action. The structural features of this compound suggest it is a promising candidate for further investigation in the development of novel anticancer therapeutics. The methodologies and data presentation formats outlined herein are intended to guide these future studies.

References

Spectroscopic Analysis of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. Due to the absence of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the analysis of this molecule or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from known spectral data of 2-(trifluoromethyl)quinoline, quinoline thioethers, and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HH-8
~7.95d1HH-5
~7.80t1HH-7
~7.65t1HH-6
~7.40s1HH-3
~3.45t2H-S-CH ₂-CH₂-NH₂
~3.10t2H-S-CH₂-CH ₂-NH₂
~1.60br s2H-NH₂
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~158.0C-4
~148.5C-8a
~147.0 (q)C-2
~131.0C-7
~129.5C-5
~128.0C-6
~124.5C-4a
~122.0 (q, ¹JCF ≈ 275 Hz)-CF₃
~115.0C-3
~110.0C-8
~41.0-S-C H₂-CH₂-NH₂
~35.0-S-CH₂-C H₂-NH₂
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Strong to MediumC=C and C=N stretching (quinoline ring)
1350-1100StrongC-F stretch (trifluoromethyl group)
1300-1200MediumC-N stretch (amine)
700-600MediumC-S stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted IdentityNotes
272[M]⁺Molecular ion
243[M - CH₂NH]⁺Loss of a portion of the ethylamine side chain
228[M - C₂H₄N]⁺Cleavage of the ethylamine side chain
213[M - CF₃]⁺Loss of the trifluoromethyl group
199[M - C₂H₄NH₂ - S]⁺Loss of the complete side chain and sulfur
170[Quinoline-CF₃]⁺Fragmentation of the thioether linkage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectrum Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Spectrum Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectra using the TMS signal (¹H and ¹³C) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply firm and even pressure using the pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Collect a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • For direct insertion probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

EI-MS Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural fragments.

  • Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

G Figure 2. Predicted EI-MS Fragmentation Pathway mol [M]⁺ m/z = 272 frag1 [M - CH₂NH]⁺ m/z = 243 mol->frag1 - CH₂NH frag2 [M - C₂H₄N]⁺ m/z = 228 mol->frag2 - C₂H₄N frag3 [M - CF₃]⁺ m/z = 213 mol->frag3 - CF₃ frag4 [Quinoline-CF₃]⁺ m/z = 170 frag2->frag4 - S

The Therapeutic Potential of Quinoline-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1] First isolated from coal tar in 1834, this nitrogen-containing motif is a cornerstone of numerous natural products, synthetic compounds, and clinically approved drugs.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the development of derivatives with a remarkable breadth of pharmacological activities.[1][4] Consequently, quinoline-based compounds have garnered significant attention from researchers and drug development professionals, leading to their investigation against a multitude of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[4][5]

This technical guide offers an in-depth exploration of the therapeutic potential of quinoline derivatives. It provides a comprehensive overview of their diverse biological activities, summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms and synthetic workflows.

Diverse Pharmacological Activities of Quinoline Derivatives

Quinoline-based compounds exhibit a wide spectrum of biological activities, making them highly valuable in drug discovery.[4] Their therapeutic propensity stems from their ability to interact with various biological targets, disrupting pathways essential for the proliferation of pathogenic organisms and cancer cells.[2]

Key therapeutic areas include:

  • Anticancer: Quinoline derivatives act as anticancer agents through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of tubulin polymerization, and modulation of protein kinases involved in cell signaling pathways.[6][7][8][9] Several quinoline-based kinase inhibitors, such as Bosutinib and Lenvatinib, are FDA-approved for cancer treatment.[10][11]

  • Antimalarial: Historically, quinoline alkaloids like quinine were the first effective treatments for malaria.[1] Synthetic derivatives such as chloroquine, mefloquine, and primaquine have been central to antimalarial therapy.[2][12][13] Their primary mechanism involves interfering with heme detoxification in the parasite's food vacuole.[13][14]

  • Antimicrobial: Quinolone antibiotics, such as ciprofloxacin and levofloxacin, are a major class of antibacterial agents.[15] Derivatives also show potent activity against multidrug-resistant bacteria, including MRSA and C. difficile, as well as significant antifungal properties.[15][16]

  • Antiviral: Quinoline derivatives have demonstrated efficacy against a range of viruses, including HIV, Dengue virus, Respiratory Syncytial Virus (RSV), Influenza A Virus (IAV), and SARS-CoV-2.[2][17][18][19]

  • Neuroprotective: Certain quinoline compounds exhibit antioxidant and anti-inflammatory properties, offering potential therapeutic benefits for neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[20][21][22] They can modulate key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[20][23]

  • Anti-inflammatory: These compounds can target key enzymes that mediate the inflammatory response, with some derivatives showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][24]

Data Presentation: Quantitative Efficacy of Quinoline Derivatives

The following tables summarize the quantitative biological activity data for various quinoline derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 / GI50 ValueMechanism of ActionReference(s)
10g (7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine) Various human tumor cellsAntiproliferative< 1.0 µMp53/Bax-dependent apoptosis[25]
Brequinar Sodium (DuP 785) L1210 LeukemiaEnzyme Inhibition-Dihydroorotate Dehydrogenase inhibitor[26]
Quinoline-2-carboxamides Prostate Cancer (PC-3)Antiproliferative1.29 - 2.81 µMPim-1 kinase inhibition[8]
2,4-Disubstituted quinolines VariousCytotoxicity-Growth inhibition, apoptosis, anti-angiogenesis[6]
Tubulin Inhibitors (Comp. 43, 44) -Tubulin Polymerization9.11 nM, 10.5 nMDisruption of microtubule dynamics[9]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound/Derivative ClassPathogenAssay TypeMIC ValueReference(s)
Unnamed Quinoline Derivative C. difficileBroth Microdilution1.0 µg/mL[15]
Compound 24 E. coli, S. aureusAgar Dilution3.125 µg/mL[27]
Compound 11 S. aureusAgar Dilution6.25 µg/mL[27]
Quinoline-isoxazole hybrids (7g, 13) M. tuberculosis (replicating)MABA0.77 µM, 0.95 µM[28]
Quinolone hybrid (5d) Gram-positive & Gram-negative strainsBroth Microdilution0.125–8 µg/mL[29]

Table 3: Antiviral Activity of Quinoline Derivatives

Compound/Derivative ClassVirusCell LineEC50 / IC50 ValueReference(s)
Compound 1 (quinoline-morpholine hybrid) SARS-CoV-2Vero 761.5 ± 1.0 µM[30]
Compound 2 (quinoline-morpholine hybrid) SARS-CoV-2Caco-25.9 ± 3.2 µM[30]
Compound 1ae Influenza A Virus (IAV)-1.87 ± 0.58 µM[19]
Compounds 1b, 1g-h, 1af, 1ah Respiratory Syncytial Virus (RSV)-3.10 - 6.93 µM[19]
Unnamed Quinoline Derivatives Dengue Virus Serotype 2-Low to sub-micromolar range[17]

Table 4: Antimalarial Activity of Quinoline Derivatives

Compound/Derivative ClassPlasmodium falciparum StrainIC50 ValueReference(s)
MQ-14a (Mefloquine conjugate) W22.5–3.0 nM[12]
Quinoline–pyrimidine hybrid D10, Dd2Potent activity reported[31]
Quinoline-sulfonamide hybrid 3D7, K10.01 - 0.41 µM[31]
Compound 60 (quinoline-thiosemicarbazide) -0.19 µg/mL[13]
2-Bromoneocryptolepine Chloroquine-Resistant4.0 µM[32]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of quinoline compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and metabolic activity, serving as an indicator of cytotoxicity.[33]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC-3, HCT116, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Quinoline derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The old media is removed from the wells, and 100 µL of media containing the test compounds at various concentrations is added. Control wells receive media with DMSO only. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][34]

Methodology:

  • Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown on agar plates. A few colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The quinoline compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted (two-fold) in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol 3: In Vitro Antimalarial Activity Assay

This protocol assesses the ability of compounds to inhibit the growth of Plasmodium falciparum intraerythrocytic stages.

Methodology:

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Setup: Asynchronous or synchronized (ring-stage) parasite cultures are diluted to a parasitemia of ~0.5-1% in a 2% hematocrit suspension.

  • Compound Addition: The test compounds, serially diluted in media, are added to a 96-well plate. The parasite suspension is then added to each well.

  • Incubation: The plates are incubated for 48-72 hours under the same culture conditions.

  • Growth Inhibition Measurement: Parasite growth can be quantified using various methods:

    • SYBR Green I-based Fluorescence Assay: The plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the SYBR Green I dye (which intercalates with parasitic DNA) is added. Fluorescence is read on a plate reader.

    • [³H]-Hypoxanthine Incorporation: Radiolabeled hypoxanthine is added to the cultures, and its incorporation into parasitic nucleic acids is measured using a scintillation counter.

    • Microscopy: Thin blood smears are prepared from each well, stained with Giemsa, and parasitemia is counted manually.

  • Data Analysis: The results are expressed as the percentage of growth inhibition compared to drug-free controls. IC50 values are calculated by plotting the data using a nonlinear dose-response regression model.

Mandatory Visualizations

The following diagrams illustrate key synthesis workflows and signaling pathways associated with quinoline-based compounds.

Synthesis and Experimental Workflows

G cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis A Aniline B Glycerol C H₂SO₄ (Acid/Dehydrating Agent) D Oxidizing Agent (e.g., Nitrobenzene) E Acrolein (in situ) F Michael Addition G Cyclization & Dehydration H Oxidation I Quinoline J o-Aminobenzaldehyde or o-Aminoaryl Ketone K Compound with α-methylene group (e.g., Ketone, Ester) L Base or Acid Catalyst M Condensation N Cyclization & Dehydration O Substituted Quinoline

Caption: Generalized workflows for the Skraup and Friedländer syntheses of quinoline.

G start Start: Library of Quinoline Compounds screen Primary Screening (e.g., MTT Assay @ single high concentration) start->screen hit_id Hit Identification (Compounds showing >50% inhibition) screen->hit_id dose_resp Dose-Response Assay (Determine IC50 values) hit_id->dose_resp selectivity Selectivity Profiling (Test against normal cell lines) dose_resp->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization (Chemical modification to improve potency/selectivity) sar->lead_opt adme In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicology) sar->adme lead_opt->dose_resp Re-test invivo In Vivo Efficacy Studies (Xenograft models) adme->invivo end Preclinical Candidate invivo->end

Caption: High-level workflow for anticancer drug discovery using quinoline compounds.

Signaling Pathways

// Nodes dna [label="Nuclear DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; topo2 [label="Topoisomerase II", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Cleavage Complex\n(DNA + Topo II)", fillcolor="#FBBC05", fontcolor="#202124"]; quinoline [label="Quinoline Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; religation [label="DNA Religation", fillcolor="#F1F3F4", fontcolor="#202124"]; ds_break [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis / Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dna -> topo2 [dir=none, style=dashed, label="Binding"]; topo2 -> cleavage [label="Cleaves DNA"]; quinoline -> cleavage [label="Stabilizes", color="#4285F4"]; cleavage -> religation [label="Normal\nProcess"]; cleavage -> ds_break [label="Inhibition of Religation", color="#EA4335"]; religation -> dna [label="Releases"]; ds_break -> apoptosis; }

Caption: Mechanism of action for quinoline-based Topoisomerase II inhibitors.

G chloroquine Chloroquine / Quinoline (Weak Base) accumulation Accumulation in Vacuole chloroquine->accumulation inhibition Inhibition accumulation->inhibition polymerase polymerase inhibition->polymerase death Parasite Death (via heme toxicity) heme heme heme->death Build-up leads to

Conclusion

The quinoline scaffold is an undeniably important motif in modern drug discovery, demonstrating a remarkable breadth of biological activities. [1]Its derivatives have yielded potent anticancer, antimicrobial, and anti-inflammatory agents by interacting with a wide range of molecular targets. [1][4][16]The continued exploration of this versatile chemical entity, aided by rational design, synthesis, and robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges. This guide provides a foundational resource for researchers, scientists, and drug development professionals to stimulate further investigation into the vast therapeutic potential of quinoline-based compounds.

References

Discovery of Novel Bioactive Quinoline Thioethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a thioether linkage onto the quinoline ring has emerged as a powerful strategy to modulate the physicochemical properties and biological activities of these compounds, leading to the discovery of novel therapeutic candidates.[4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered bioactive quinoline thioethers.

Synthesis of Bioactive Quinoline Thioethers

The construction of the quinoline thioether scaffold can be achieved through several synthetic strategies. The most common approaches involve either the introduction of a thioether group onto a pre-formed quinoline ring or the construction of the quinoline ring from precursors already containing the sulfur moiety.

Nucleophilic Substitution of Halo-quinolines

A prevalent and versatile method for synthesizing quinoline thioethers is the nucleophilic aromatic substitution reaction between a halo-quinoline (typically a 2- or 4-chloroquinoline) and a thiol in the presence of a base.[4] This method allows for significant diversity in the thioether side chain.

  • Dissolution: Dissolve the substituted 4-chloroquinoline (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (5 mL).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 mmol) or sodium hydride (NaH, 1.5 mmol), to the solution and stir the mixture.

  • Thiol Addition: Add the desired thiol (R-SH, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis from Quinoline N-Oxides

A modern, metal-free approach utilizes readily available quinoline N-oxides to synthesize quinoline-2-thiones, which can be subsequently alkylated to yield quinoline-2-thioethers.[5] This method is noted for its mild reaction conditions and high regioselectivity.[5]

  • Reactant Mixture: To a solution of the corresponding quinoline N-oxide (1.0 mmol) in acetonitrile (MeCN, 5 mL), add thiourea (2.0 mmol).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.

G General Workflow for Quinoline Thioether Synthesis and Evaluation start Starting Materials (e.g., Halo-quinoline, Thiol) synthesis Chemical Synthesis start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS, IR) purification->characterization screening Biological Screening (Antimicrobial, Anticancer assays) characterization->screening active_compounds Identification of Active Compounds screening->active_compounds sar_study SAR Studies & Lead Optimization active_compounds->sar_study sar_study->synthesis Iterative Refinement end Lead Candidate sar_study->end

Caption: General workflow for synthesis and biological evaluation.

Biological Activities of Novel Quinoline Thioethers

Quinoline thioether derivatives have demonstrated a broad spectrum of biological activities. The nature and position of substituents on both the quinoline ring and the thioether moiety play a crucial role in determining their potency and selectivity.[6]

Antimicrobial and Antifungal Activity

Numerous quinoline thioethers have been reported to possess significant antimicrobial properties. Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

For example, a series of novel quinoline thioether derivatives were synthesized and evaluated for their in vitro antifungal activity against ten phytopathogenic fungi.[1][7] Compound 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) was particularly potent, exhibiting inhibition rates exceeding 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL.[1][7] Structure-activity relationship (SAR) analysis revealed that the presence of an alkene group in the thioether side chain enhanced the antifungal activity.[1]

Another study focused on quinoline-thiosemicarbazide hybrids for antitubercular activity.[8][9] Compound QST4 (N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide) was identified as the most effective agent against Mycobacterium tuberculosis H37Rv and also showed activity against isoniazid-resistant clinical isolates.[8][9]

Table 1: Antifungal Activity of Quinoline Thioether Derivatives

Compound Target Fungi Concentration (µg/mL) Inhibition Rate (%) Reference
3l Sclerotinia sclerotiorum 50 >80 [1][7]

| 3l | Physalospora piricola | 50 | >80 |[1][7] |

Table 2: Antitubercular and Cytotoxicity Data for Selected Compounds

Compound Target MIC (µg/mL) Cytotoxicity IC₅₀ (µM) on HEK cells Reference
QST4 M. tuberculosis H37Rv - High IC₅₀ (low toxicity) [8][10]
QST3 M. tuberculosis H37Rv - High IC₅₀ (low toxicity) [8][10]

| QST10 | M. tuberculosis H37Rv | - | High IC₅₀ (low toxicity) |[8][10] |

  • Preparation: A sterile 96-well plate is prepared. Outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth in the wells.

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.

  • Incubation: The plate is sealed and incubated at 37 °C for 5-7 days.

  • Assay Development: A freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • Reading: A color change from blue (no growth) to pink (growth) is observed visually. The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

Anticancer Activity

Quinoline derivatives are known to target various cellular pathways involved in cancer progression.[11] The introduction of a thioether group can enhance this activity. Research suggests that some quinoline derivatives act as DNA topoisomerase I (Topo I) inhibitors, which is a potential strategy for psoriasis and cancer treatment.[12]

  • Cell Seeding: Cancer cells (e.g., HCT116) or normal cells (e.g., HEK) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized quinoline thioether derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Mechanism of Action

Understanding the mechanism of action is critical for drug development. Bioactive quinoline thioethers have been shown to interact with specific biological targets, leading to the modulation of key signaling pathways.

Enzyme Inhibition

A primary mechanism for the bioactivity of these compounds is enzyme inhibition. Molecular docking studies have suggested that antitubercular quinoline-thiosemicarbazides, such as QST4 , likely exert their effect by inhibiting the InhA enzyme, a crucial component of the mycobacterial fatty acid synthesis pathway.[8] Similarly, certain quinoline derivatives have been identified as potent inhibitors of DNA topoisomerase I, an enzyme vital for DNA replication and repair, making them promising candidates for antipsoriasis and anticancer therapies.[12]

G Inhibition of InhA by a Quinoline Thioether Derivative FASII Fatty Acid Synthesis II (FASII) Pathway InhA InhA Enzyme (Enoyl-ACP reductase) FASII->InhA contains Product Mycolic Acid Precursor InhA->Product produces Substrate Acyl-ACP Substrate Substrate->InhA acts on CellWall Mycobacterial Cell Wall Integrity Product->CellWall required for Lysis Bacterial Cell Lysis CellWall->Lysis disruption leads to Quinoline Quinoline Thioether (e.g., QST4) Quinoline->InhA INHIBITS

References

Technical Guide: Research Applications of GSK1070916 (CAS Number 175203-50-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family plays a critical role in the regulation of mitosis, and their overexpression or amplification is frequently observed in various human tumors.[1][3] By targeting Aurora B and C, GSK1070916 disrupts key mitotic processes, leading to cell cycle arrest, polyploidy, and ultimately apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the research applications of GSK1070916, including its mechanism of action, detailed experimental protocols, and a summary of its biological activity.

Mechanism of Action

GSK1070916 exerts its biological effects by inhibiting the catalytic activity of Aurora B and Aurora C kinases.[2] Aurora B is a crucial component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[2] Inhibition of Aurora B by GSK1070916 leads to a cascade of cellular events, most notably the inhibition of histone H3 phosphorylation at serine 10 (pHH3 Ser10), a key substrate of Aurora B.[3] This disruption of the Aurora B signaling pathway results in defects in chromosome alignment and segregation, leading to mitotic catastrophe and the induction of apoptosis.[3][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by GSK1070916.

GSK1070916_Signaling_Pathway GSK1070916 Signaling Pathway GSK1070916 GSK1070916 AuroraB Aurora B Kinase (as part of CPC) GSK1070916->AuroraB Inhibits Polyploidy Polyploidy GSK1070916->Polyploidy Induces HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MitoticProgression Proper Mitotic Progression AuroraB->MitoticProgression Regulates pHH3 p-Histone H3 (Ser10) ChromosomeCondensation Chromosome Condensation & Segregation pHH3->ChromosomeCondensation Promotes ChromosomeCondensation->MitoticProgression Leads to Apoptosis Apoptosis Polyploidy->Apoptosis Leads to

Caption: GSK1070916 inhibits Aurora B kinase, leading to downstream effects on mitosis.

Quantitative Data Summary

The following table summarizes the in vitro and cellular activity of GSK1070916.

ParameterTarget/Cell LineValueReference
Ki *Aurora B0.38 ± 0.29 nM[1]
Aurora C1.5 ± 0.4 nM[1]
Aurora A>250-fold selective over Aurora A[1]
EC50 A549 (human lung cancer)7 nM[1]
Various Tumor Cell Lines<10 nM in over 100 cell lines[4]
IC50 COLO-320-HSR92 nM
CRO-AP23 nM

*Ki values are a measure of the inhibitor constant, indicating the potency of the inhibitor. EC50 and IC50 values represent the concentration of the compound that gives half-maximal response or inhibition, respectively.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from standard CellTiter-Glo® Luminescent Cell Viability Assay protocols and can be used to determine the EC50 of GSK1070916 in various cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • GSK1070916 stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of GSK1070916 in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest GSK1070916 concentration) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of viability against the log of GSK1070916 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Western Blot for Phospho-Histone H3 (Ser10)

This protocol describes the detection of phospho-histone H3 (Ser10) in cells treated with GSK1070916 as a measure of Aurora B inhibition.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • GSK1070916 stock solution

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3 (as a loading control)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of GSK1070916 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours). c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add Laemmli sample buffer to the lysates and boil for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating GSK1070916.

Experimental_Workflow Experimental Workflow for GSK1070916 Evaluation start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment GSK1070916 Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot (p-Histone H3) treatment->western_blot data_analysis Data Analysis (EC50, IC50) viability_assay->data_analysis western_blot->data_analysis in_vivo In Vivo Xenograft Studies data_analysis->in_vivo end End in_vivo->end

Caption: A logical workflow for the in vitro and in vivo evaluation of GSK1070916.

Conclusion

GSK1070916 is a valuable research tool for investigating the role of Aurora B and C kinases in mitotic regulation and cancer biology. Its high potency and selectivity make it a suitable compound for both in vitro cellular assays and in vivo animal models. The experimental protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of targeting the Aurora kinase pathway.

References

Methodological & Application

Application Note: Synthesis of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine, a valuable research chemical and potential building block in drug discovery. The synthesis is a two-step process commencing with the construction of the quinoline core, followed by a nucleophilic aromatic substitution to introduce the thioethylamine side chain. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates. Furthermore, the introduction of a flexible thioethylamine side chain at the 4-position of the quinoline ring provides a handle for further functionalization or for interaction with biological targets. This protocol details a reliable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 4-chloro-2-(trifluoromethyl)quinoline. This involves the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing building block to form the 4-hydroxyquinoline intermediate, followed by chlorination.

  • Step 2: Synthesis of this compound. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position of the quinoline ring is displaced by 2-aminoethanethiol.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

This step is a modification of the Gould-Jacobs reaction followed by chlorination.

Materials:

  • Aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the anilinocrotonate: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Work-up of the anilinocrotonate: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-anilino-4,4,4-trifluorocrotonate.

  • Cyclization to 4-hydroxy-2-(trifluoromethyl)quinoline: Add the crude anilinocrotonate to polyphosphoric acid at 100 °C. Heat the mixture to 150 °C and stir for 2-3 hours.

  • Work-up of the 4-hydroxyquinoline: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Basify the resulting slurry with a concentrated sodium hydroxide solution to pH 8-9. Collect the precipitated solid by filtration, wash with water, and dry to obtain crude 4-hydroxy-2-(trifluoromethyl)quinoline.

  • Chlorination to 4-chloro-2-(trifluoromethyl)quinoline: To the crude 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq), add phosphorus oxychloride (3.0-5.0 eq). Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2-(trifluoromethyl)quinoline as a solid.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-2-(trifluoromethyl)quinoline

  • 2-Aminoethanethiol hydrochloride (cysteamine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in DMF. Add potassium carbonate (2.5 eq) and 2-aminoethanethiol hydrochloride (1.2 eq).

  • Reaction: Stir the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as the final product.

Data Presentation

StepProductStarting MaterialStarting Amount (mmol)Product Amount (mmol)Yield (%)Purity (%)
14-Chloro-2-(trifluoromethyl)quinoline4-Hydroxy-2-(trifluoromethyl)quinoline10.07.878>95 (by NMR)
2This compound4-Chloro-2-(trifluoromethyl)quinoline5.04.182>98 (by HPLC)

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline cluster_step2 Step 2: Synthesis of the Final Product A Aniline + Ethyl 4,4,4-trifluoroacetoacetate B Cyclization (PPA) A->B C Chlorination (POCl₃) B->C D Purification (Column Chromatography) C->D E 4-Chloro-2-(trifluoromethyl)quinoline D->E F 4-Chloro-2-(trifluoromethyl)quinoline + 2-Aminoethanethiol G SNAr Reaction (K₂CO₃, DMF) F->G H Work-up and Purification (Column Chromatography) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Signaling_Pathway reagents Starting Materials: - 4-Chloro-2-(trifluoromethyl)quinoline - 2-Aminoethanethiol - Base (K₂CO₃) snar Nucleophilic Aromatic Substitution (SNAr) reagents->snar intermediate Meisenheimer-like Intermediate (transient) snar->intermediate product This compound intermediate->product leaving_group Chloride ion (Cl⁻) departs intermediate->leaving_group

Caption: Logical relationship of the key synthetic transformation in Step 2.

Application Notes and Protocols for 2-(Trifluoromethyl)quinoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 2-(Trifluoromethyl)quinolin-4-amine Analogs

Introduction

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3][4] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making trifluoromethyl-substituted quinolines an area of active investigation in oncology.[5] While specific research on 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine is not extensively documented in publicly available literature, substantial research exists for structurally related 2-(trifluoromethyl)quinolin-4-amine derivatives. These compounds have demonstrated promising antitumor activity, primarily through the inhibition of microtubule polymerization.[6][7][8]

This document provides detailed application notes and experimental protocols based on the findings for these 2-(trifluoromethyl)quinolin-4-amine derivatives, offering a valuable framework for researchers, scientists, and drug development professionals interested in this class of compounds. The presented data and methodologies are centered around a particularly potent analog, designated as compound 5e in the cited literature, which serves as a representative example for this compound class.[6][7][8]

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of 2-(trifluoromethyl)quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The data for a representative compound, 5e, is summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
5e PC3Prostate Cancer0.49[6][7]
K562Leukemia0.08[6][7]
HeLaCervical Cancer0.01[6][7]

Mechanism of Action

Research indicates that 2-(trifluoromethyl)quinolin-4-amine derivatives exert their anticancer effects by targeting microtubule dynamics. Specifically, these compounds inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and the maintenance of cell shape.[6][7][8][9] Disruption of the tubulin network leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death (apoptosis).[6][7][8] Molecular docking studies suggest that these compounds may bind to the colchicine binding site on tubulin, thereby preventing its assembly into microtubules.[6][7][8]

G compound 2-(Trifluoromethyl)quinoline Derivative (e.g., 5e) tubulin Tubulin Monomers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerization disruption Disruption of Microtubule Dynamics microtubules->disruption g2m G2/M Phase Arrest disruption->g2m apoptosis Apoptosis g2m->apoptosis

Proposed mechanism of action for 2-(trifluoromethyl)quinoline derivatives.

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the anticancer properties of 2-(trifluoromethyl)quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., PC3, K562, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well in 100 µL of complete medium.[13] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[9][14]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP) with 5% glycerol

  • 96-well microplate (pre-warmed to 37°C)

  • Test compound, positive control (e.g., Nocodazole), and vehicle control (DMSO)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer.[13][15] Keep on ice.

  • Compound Addition: Add the test compound at various concentrations, positive control, or vehicle control to the wells of the pre-warmed 96-well plate.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Absorbance Monitoring: Immediately place the plate in the reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[13]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibition of polymerization is determined by the decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17][18]

Materials:

  • Cancer cells treated with the test compound for a specified time (e.g., 24 hours)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][20][21][22]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).[21] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Experimental and Logical Workflows

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start Novel 2-(Trifluoromethyl)quinoline Derivative mtt MTT Assay (Cytotoxicity, IC50) start->mtt tubulin Tubulin Polymerization Assay (Mechanism) mtt->tubulin cell_cycle Cell Cycle Analysis (G2/M Arrest) tubulin->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis xenograft Xenograft Mouse Model (Tumor Growth Inhibition) apoptosis->xenograft Promising Results

Overall experimental workflow for evaluating a novel derivative.

References

Application of Trifluoromethyl Quinolines in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of trifluoromethyl quinoline derivatives in medicinal chemistry. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, make this scaffold highly valuable in the design of novel therapeutic agents.[1][2] This guide covers key applications, presents quantitative biological data, details experimental protocols, and provides visual representations of relevant pathways and workflows.

Applications in Oncology

Trifluoromethyl quinolines have emerged as a significant class of compounds in cancer research, primarily acting as kinase inhibitors.[3] They target various signaling pathways implicated in tumor growth, proliferation, and angiogenesis.[4][5]

Targeting Receptor Tyrosine Kinases (RTKs)

Several trifluoromethyl quinoline derivatives have been developed as potent inhibitors of RTKs such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4][5] Dysregulation of these pathways is a hallmark of many cancers.[4]

Key Signaling Pathways Targeted by Trifluoromethyl Quinolines in Cancer:

Quantitative Data: In Vitro Activity of Trifluoromethyl Quinolines in Cancer

Compound IDTargetCancer Cell LineIC50 (nM)Reference
21b c-MetNIH-3T3-TPR-Met< 1.0[6]
21b c-MetU-87 MG< 1.0[6]
Cabozantinib c-Met, VEGFR2VariousVaries[7]
Foretinib c-Met, VEGFR2VariousVaries[7]
Compound 6b Not specifiedMDA-MB-468 (TNBC)2.5 - 5 µM[8]
Compound 6f Not specifiedMDA-MB-468 (TNBC)2.5 - 5 µM[8]
Experimental Protocols

Protocol 1: General Synthesis of 3,5,7-Trisubstituted Quinolines

This protocol is based on the synthesis of potent c-Met inhibitors.[6]

Workflow for the Synthesis of Trifluoromethyl Quinolines:

  • Step 1: Synthesis of the Quinoline Core: A common method is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For instance, substituted 2-trifluoroacetyl anilines can react with various carbonyl compounds.[9]

  • Step 2: Functionalization: Subsequent reactions, such as palladium-catalyzed cross-coupling, are used to introduce various substituents at different positions of the quinoline ring to optimize biological activity.[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl quinoline compound and a vehicle control. Incubate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antimalarial Applications

Quinolines, such as chloroquine and mefloquine (which contains two trifluoromethyl groups), have been cornerstone antimalarial drugs.[13][14] The trifluoromethyl group is crucial for the activity of mefloquine and its analogs.[13] Research is ongoing to develop new trifluoromethyl quinolines to combat drug-resistant strains of Plasmodium falciparum.[15][16]

Mechanism of Action (Proposed):

Quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole.[14][17] Heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into hemozoin. Quinolines inhibit this process, leading to a buildup of toxic heme and parasite death.[17]

Quantitative Data: In Vitro Antimalarial Activity

CompoundP. falciparum StrainIC50 (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone D10 (Chloroquine-sensitive)4.8[15]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone D10 (Chloroquine-sensitive)5.2[15]
Experimental Protocols

Protocol 3: In Vitro Antimalarial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[15]

  • Parasite Culture: Culture chloroquine-sensitive (e.g., D10) or -resistant strains of P. falciparum in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Incubation: Add the parasite culture to the drug-containing plates and incubate for 48-72 hours.

  • Growth Inhibition Assessment: Measure parasite growth inhibition. This can be done through various methods, such as microscopic counting of parasites, using a fluorescent DNA-intercalating dye (e.g., SYBR Green I), or measuring the activity of a parasite-specific enzyme like lactate dehydrogenase.[15]

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Antiviral and Antibacterial Applications

The versatile quinoline scaffold, enhanced by trifluoromethyl substitution, has also shown promise in the development of antiviral and antibacterial agents.

Antiviral Activity

Derivatives of 2,8-bis(trifluoromethyl)quinoline have been investigated for their ability to inhibit the replication of viruses such as the Zika virus (ZIKV).[18] Some of these compounds have demonstrated antiviral activity comparable to that of mefloquine.[18]

Antibacterial Activity

Novel quinoline derivatives are being developed as broad-spectrum antibacterial agents.[19][20] These compounds can be designed to target essential bacterial processes. For example, some quinoline hybrids have been shown to potentially target both bacterial LptA and Topoisomerase IV proteins.[19][20]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of an Antibacterial Quinoline Hybrid

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5d Gram-positive and Gram-negative strains0.125 - 8[19]
Experimental Protocols

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antibacterial activity of a compound.

  • Bacterial Culture: Grow the bacterial strains of interest in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Trifluoromethyl quinolines represent a highly privileged scaffold in medicinal chemistry with broad applications in oncology, infectious diseases, and beyond. The introduction of the trifluoromethyl group significantly enhances the therapeutic potential of the quinoline core.[21][22] The protocols and data presented in this guide provide a foundational framework for researchers to explore and develop novel trifluoromethyl quinoline-based therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and more effective drugs.[5]

References

Application Notes and Protocols: Experimental Design for Testing Antifungal Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the discovery and development of novel antifungal agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antifungal properties of novel quinoline derivatives. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and comparability of results.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of investigational quinoline derivatives against a panel of clinically relevant fungal species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a measure of the agent's potency.[1][2] The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum, indicating the fungicidal or fungistatic nature of the compound.[3][4]

Data Presentation

Quantitative data from the antifungal susceptibility testing of quinoline derivatives should be summarized in the following tables for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Various Fungal Species

Fungal StrainQuinoline Derivative 1 MIC (µg/mL)Quinoline Derivative 2 MIC (µg/mL)Fluconazole MIC (µg/mL) (Positive Control)Amphotericin B MIC (µg/mL) (Positive Control)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Candida krusei ATCC 6258
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305

Table 2: Minimum Fungicidal Concentration (MFC) of Quinoline Derivatives against Various Fungal Species

Fungal StrainQuinoline Derivative 1 MFC (µg/mL)Quinoline Derivative 2 MFC (µg/mL)Fluconazole MFC (µg/mL) (Positive Control)Amphotericin B MFC (µg/mL) (Positive Control)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Candida krusei ATCC 6258
Cryptococcus neoformans ATCC 90112
Aspergillus fumigatus ATCC 204305

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeasts and M38 guidelines for filamentous fungi.

Materials and Apparatus:

  • Investigational quinoline derivatives

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO, for dissolving compounds)

  • RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland densitometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of the quinoline derivatives and control antifungals in DMSO at a concentration of 10 mg/mL.

    • Further dilute the stock solutions in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Yeasts (Candida spp., Cryptococcus neoformans):

      • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours.

      • Select several well-isolated colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1]

      • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[1]

    • Filamentous Fungi (Aspergillus fumigatus):

      • Culture the mold on PDA plates at 35°C for 5-7 days, or until adequate sporulation is observed.

      • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

      • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

      • Adjust the conidial suspension concentration to 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Plate Preparation and Inoculation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.

    • Add 200 µL of the working antifungal solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1-11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C.

    • For yeasts, incubate for 24-48 hours.

    • For filamentous fungi, incubate for 48-72 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well, as determined by visual inspection or using a microplate reader.[5]

Minimum Fungicidal Concentration (MFC) Determination

This protocol is performed as a continuation of the MIC assay.

Materials and Apparatus:

  • 96-well plates from the completed MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

  • Incubator (35°C)

Procedure:

  • Following the determination of the MIC, select the wells showing complete inhibition of growth (optically clear) and the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Aseptically subculture 10-20 µL from each of these wells onto separate, labeled SDA plates.[6]

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • The MFC is defined as the lowest concentration of the antifungal agent that results in no growth or fewer than three colonies, which corresponds to approximately a 99.9% killing of the initial inoculum.[3][4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_compounds Prepare Quinoline Derivatives & Control Drug Solutions serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 35°C (24-72h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with ≥50% inhibition) incubation_mic->read_mic subculture Subculture from Wells with No Visible Growth read_mic->subculture incubation_mfc Incubate Agar Plates at 35°C (24-48h) subculture->incubation_mfc read_mfc Read MFC (Lowest concentration with ≥99.9% killing) incubation_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Putative Signaling Pathway Inhibition

Many quinoline derivatives are thought to exert their antifungal effect by disrupting the fungal cell membrane, potentially by interfering with ergosterol biosynthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[5][9] The ergosterol biosynthesis pathway is a common target for antifungal drugs.

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-alpha-demethylase (ERG11) & others membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane inhibition->lanosterol quinoline Quinoline Derivative quinoline->inhibition

Caption: Putative inhibition of the ergosterol biosynthesis pathway by a quinoline derivative.

References

Application Notes & Protocols: Developing Cell-Based Assays for Quinoline Thioether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of a thioether linkage into the quinoline structure has been shown to modulate these biological activities, making quinoline thioether compounds a promising area for drug discovery, particularly in oncology.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust panel of cell-based assays to evaluate the cytotoxic potential and elucidate the mechanism of action of novel quinoline thioether compounds. The protocols detailed herein cover primary screening for cytotoxicity and subsequent secondary assays to investigate apoptosis and cell proliferation.

Assay Development Workflow

A tiered approach is recommended for evaluating the biological activity of novel quinoline thioether compounds. The workflow begins with broad cytotoxicity screening across multiple cell lines to determine potency and selectivity. Hits from the primary screen are then advanced to secondary, more complex assays to investigate the underlying mechanism of action, such as the induction of apoptosis or inhibition of cell proliferation.

Assay_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) cluster_2 Tertiary Analysis (Target Validation) Start Quinoline Thioether Compound Library Cytotoxicity Cytotoxicity & Viability Assays (MTT, LDH) Start->Cytotoxicity IC50 Determine IC50 Values & Select Hits Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V / PI) IC50->Apoptosis Proliferation Cell Proliferation Assays (BrdU) IC50->Proliferation Pathway Signaling Pathway Analysis (e.g., Kinase Assays) Apoptosis->Pathway Proliferation->Pathway

Caption: A typical workflow for characterizing quinoline thioether compounds.

Data Presentation: Summarizing Cytotoxicity Data

A crucial step in primary screening is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound.[7][8] Results should be summarized in a clear, tabular format to compare the activity of different derivatives across various cell lines.

Table 1: Example - Cytotoxic Activity (IC50) of Quinoline Thioether Derivatives

Compound ID Linker Position R-Group Cell Line IC50 (µM) after 48h
QT-001 C4 -CH2-Phenyl MCF-7 (Breast) 8.5
QT-001 C4 -CH2-Phenyl HT-29 (Colon) 12.3
QT-002 C4 -CH2-Napthyl MCF-7 (Breast) 5.2
QT-002 C4 -CH2-Napthyl HT-29 (Colon) 9.8
QT-003 C2 -CH2-Phenyl MCF-7 (Breast) 15.1
QT-003 C2 -CH2-Phenyl HT-29 (Colon) 22.4
Doxorubicin (Control) N/A N/A MCF-7 (Breast) 0.9

| Doxorubicin (Control) | N/A | N/A | HT-29 (Colon) | 1.2 |

Experimental Protocols

This section provides detailed protocols for key cell-based assays.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] Mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[9][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline thioether compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline thioether compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Membrane Integrity Assessment (LDH Assay)

Principle: The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity, a hallmark of cytotoxicity and necrosis.[7]

Materials:

  • Cells and compounds as in the MTT assay

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3).

  • Controls: Include control wells for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Vehicle control: Cells treated with DMSO.

  • Assay Execution: Following the manufacturer's instructions, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

Protocol: Apoptosis Detection (Annexin V & PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]

Materials:

  • Cells seeded in 6-well plates

  • Quinoline thioether compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and treat with the compounds at concentrations around their IC50 values for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

Apoptosis_Analysis Viable Viable Cells (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) Viable->EarlyApop Apoptosis Induction LateApop Late Apoptotic / Necrotic (Annexin V+, PI+) EarlyApop->LateApop Membrane Permeabilization Necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Cell population status as determined by Annexin V/PI staining.

Protocol: Cell Proliferation Assessment (BrdU Assay)

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[15]

Materials:

  • Cells and compounds

  • BrdU Labeling Reagent (10 mM)

  • BrdU Staining Kit (containing fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and buffers)

  • 96-well plates suitable for microscopy or flow cytometry

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline thioether compounds as previously described.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[16] Incubate for a period appropriate for the cell line's doubling time (e.g., 2-4 hours) at 37°C.

  • Fixation and Permeabilization: Remove the labeling solution and wash cells with PBS. Fix the cells with a formaldehyde-based fixative for 15 minutes at room temperature.[13] Wash again and then permeabilize with a Triton X-100 solution.[13]

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 10-30 minutes at room temperature.[13][15] Neutralize the acid with a sodium borate buffer.[15]

  • Antibody Staining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate with the primary anti-BrdU antibody for 1 hour at room temperature.[13]

  • Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[13]

  • Analysis: Wash the cells and analyze using a fluorescence microscope (for imaging) or a flow cytometer (for quantification).

Signaling Pathway Analysis

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways that regulate cell survival, proliferation, and apoptosis.[17][18] A prominent pathway often targeted is the PI3K/Akt/mTOR cascade, which is frequently upregulated in various cancers.[1][17] Assays targeting specific kinases within this pathway can help validate the molecular target of active quinoline thioether compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibit Inhibition of Apoptosis Akt->ApoptosisInhibit mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellPro Cell Proliferation & Survival mTORC1->CellPro Compound Quinoline Thioether Compound Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR pathway and potential inhibition points for quinoline compounds.

References

Application Notes and Protocols for the Quantification of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine is a quinoline thioether derivative with potential applications in medicinal chemistry and drug development.[1][2] Accurate and precise quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific methods for this exact molecule are not widely published, the following protocols are based on established analytical techniques for structurally related compounds such as quinoline derivatives and thioethers.[3][4]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a robust and widely used technique for the separation and quantification of small organic molecules. This method separates compounds based on their hydrophobicity. The trifluoromethyl group and the quinoline ring impart significant hydrophobicity to the target molecule, making it well-suited for RP-HPLC.

Principle

The sample is injected into a non-polar stationary phase (e.g., C18 column). A polar mobile phase is then pumped through the column. The analyte, this compound, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, the analyte can be separated from impurities and quantified using a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Ammonium acetate or trifluoroacetic acid (TFA)

  • Sample Matrices: As required (e.g., simulated biological fluid, formulation excipients)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the reference standard (typically in the range of 230-350 nm for quinoline structures).

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

  • Formulated Product: Extract the active ingredient from the formulation matrix using a suitable solvent (e.g., methanol or acetonitrile). Centrifuge or filter to remove insoluble excipients before dilution.

  • Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC-UV method.

Table 1: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision (Repeatability)

Concentration (µg/mL)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Replicate 4 (Peak Area)Replicate 5 (Peak Area)Replicate 6 (Peak Area)Mean% RSD
50759,800761,200758,900762,500759,100760,300760,3000.18%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.898.0%
5050.7101.4%
9089.299.1%
Average Recovery 99.5%

Table 4: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std prep_sample Prepare Sample (e.g., Extraction) prep_start->prep_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std prep_end Prepared Samples & Standards dilute_std->prep_end prep_sample->prep_end inject Inject into HPLC prep_end->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Generate Report quantify->report

Caption: HPLC quantification workflow.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters.

G method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range Range linearity->range lod LOD linearity->lod loq LOQ linearity->loq accuracy->range precision->range

Caption: Method validation parameter relationships.

Conclusion

The described RP-HPLC-UV method provides a robust framework for the quantification of this compound. The provided protocols for sample preparation, chromatographic conditions, and method validation should be adapted and optimized for the specific sample matrix and instrumentation used. Thorough validation is essential to ensure the reliability and accuracy of the generated data in research and quality control settings.

References

Application Notes and Protocols for 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine: Acknowledgment of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This document addresses the inquiry regarding the use of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine as a molecular probe. Following a comprehensive search of publicly available scientific literature and databases, it must be noted that there is currently a lack of published research detailing the specific applications, biological targets, and experimental protocols for this compound as a molecular probe.

Commercial suppliers confirm the availability of this compound (CAS Number: 175203-50-6), and its basic chemical properties are documented. However, its biological activity and potential utility in research and drug development remain largely uncharacterized in peer-reviewed publications.

While it is not possible to provide specific application notes and protocols for this compound due to the absence of dedicated research, we can provide a general overview of the research landscape for structurally related compounds, such as quinoline derivatives. This information is intended to offer a broader context but should not be directly extrapolated to the specific molecule of interest without experimental validation.

General Context: Quinoline Derivatives in Research

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Research has demonstrated their potential in various therapeutic areas. For instance, a 2023 study published in Bioorganic Chemistry detailed the design and synthesis of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents that inhibit microtubule polymerization.[1][2] Another study in the same journal in 2017 described the development of 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met kinase inhibitors for cancer therapy.[3] Furthermore, research has explored fluorinated quinoline analogs for their antifungal properties.[4]

The trifluoromethyl group, a common feature in medicinal chemistry, is known to enhance properties such as metabolic stability and binding affinity of molecules to their biological targets. The thioether linkage can also play a crucial role in molecular interactions.

Future Directions and a Call for Research

The unique structure of this compound, combining a quinoline core, a trifluoromethyl group, and a thioethylamine side chain, suggests it may possess interesting biological properties worthy of investigation. To elucidate its potential as a molecular probe, the following experimental workflow would be a logical starting point for researchers.

G cluster_0 Initial Screening & Characterization cluster_1 Hit Validation & Mechanism of Action Studies cluster_2 Probe Development & Optimization A Compound Acquisition & Purity Assessment B In Vitro Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) A->C D Determination of Basic Physicochemical Properties (Solubility, Stability) A->D E Dose-Response Studies & IC50/EC50 Determination B->E C->E F Target Identification & Validation (e.g., Affinity Chromatography, Proteomics) E->F G Cellular Imaging & Localization Studies (if fluorescent properties are identified) F->G H Synthesis of Analogs for Structure-Activity Relationship (SAR) F->H I Development of Specific Assays Using the Validated Probe H->I

Figure 1. A generalized workflow for evaluating a novel compound as a molecular probe.

We encourage the scientific community to investigate the biological properties of this compound and publish their findings. Such research would be invaluable in determining its potential as a tool for academic research and drug discovery. Until such data becomes available, any use of this compound would be exploratory in nature.

References

Formulation of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine for in vivo studies. The provided methodologies are based on established practices for formulating poorly water-soluble compounds for preclinical research.

Introduction

This compound is a quinoline derivative.[1][2][3][4] The presence of a trifluoromethyl group often enhances the lipophilicity of a compound, which can lead to improved bioavailability and stability.[5] However, increased lipophilicity typically corresponds to poor water solubility, a significant challenge in the development of formulations for in vivo administration.[6] Approximately 40% of drugs currently on the market and nearly 90% of drug candidates in the development pipeline are poorly water-soluble.[7] This document outlines strategies to overcome these solubility challenges to enable robust in vivo evaluation.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H11F3N2S[8]
CAS Number175203-50-6[8]
IUPAC Name2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine[8]

A preliminary solubility assessment is recommended to guide the selection of an appropriate formulation strategy.

Protocol 1: Solubility Assessment

  • Solvent Screening: Determine the solubility of the compound in a range of pharmaceutically acceptable solvents and co-solvents. This should include water, phosphate-buffered saline (PBS), ethanol, propylene glycol, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), and various oils (e.g., corn oil, sesame oil).

  • pH-Solubility Profile: Evaluate the compound's solubility at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to determine if it is ionizable.[9] Most drug molecules are weak acids or bases, and their solubility can be significantly influenced by pH.[9]

  • Equilibrium Solubility: For promising solvent systems, determine the equilibrium solubility by adding an excess of the compound to the solvent, agitating at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Formulation Strategies for In Vivo Dosing

The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose levels for the planned in vivo studies. For toxicology studies, formulations may need to be 50-100 times more concentrated than the anticipated human dose.[10]

Oral Administration

For oral gavage studies in rodents, the volume should generally not exceed 1 ml/100 g of body weight for aqueous vehicles and 0.4 ml/100 g for oil-based vehicles.[11]

Option 1: Co-solvent System

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[9]

Table 2: Example Co-solvent Formulations for Oral Dosing

Formulation ComponentPercentage (v/v)Purpose
Formulation A
DMSO10%Solubilizing agent
PEG40040%Co-solvent
Saline50%Vehicle
Formulation B
Propylene Glycol30%Co-solvent
Tween 8010%Surfactant/Solubilizer
Water for Injection60%Vehicle

Protocol 2: Preparation of a Co-solvent Formulation for Oral Dosing

  • Weigh the required amount of this compound.

  • In a sterile container, add the primary solubilizing agent (e.g., DMSO) and vortex until the compound is fully dissolved.

  • Add the co-solvent (e.g., PEG400) and mix thoroughly.

  • Slowly add the vehicle (e.g., saline) to the desired final volume while continuously mixing.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.

Option 2: Lipid-Based Formulation

Lipid-based formulations can enhance the solubility and oral absorption of lipophilic drugs.[9]

Protocol 3: Preparation of a Lipid-Based Formulation for Oral Dosing

  • Select a suitable lipid vehicle (e.g., corn oil, sesame oil, or a commercially available self-emulsifying drug delivery system - SEDDS).

  • Add the weighed compound to the lipid vehicle.

  • Gently heat and sonicate the mixture until the compound is completely dissolved.

  • Allow the formulation to cool to room temperature before administration.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile solution with a pH close to physiological levels (typically pH 3-9) to minimize vascular irritation.[9]

Option 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby increasing their aqueous solubility.

Table 3: Example Cyclodextrin Formulation for Intravenous Dosing

Formulation ComponentConcentrationPurpose
This compoundTarget DoseActive Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40% (w/v)Solubilizing agent
Water for Injectionq.s. to final volumeVehicle

Protocol 4: Preparation of a Cyclodextrin Formulation for IV Dosing

  • Prepare a solution of HP-β-CD in Water for Injection at the desired concentration.

  • Slowly add the weighed this compound to the cyclodextrin solution while stirring.

  • Continue to stir the mixture, potentially with gentle heating, until the compound is fully dissolved.

  • Adjust the pH if necessary with a pharmaceutically acceptable buffer.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for formulation development and a hypothetical signaling pathway that could be investigated in in vivo studies.

Formulation_Development_Workflow Formulation Development Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Study solubility Solubility Assessment (pH, co-solvents) vehicle_selection Vehicle/Excipient Selection (Co-solvents, Surfactants, Cyclodextrins) solubility->vehicle_selection Guides stability Stability Analysis (pH, temperature) stability->vehicle_selection formulation_prep Formulation Preparation vehicle_selection->formulation_prep appearance Visual Appearance formulation_prep->appearance concentration Concentration Verification (HPLC) formulation_prep->concentration stability_testing Short-term Stability formulation_prep->stability_testing dosing Animal Dosing (Oral, IV) stability_testing->dosing Proceed if stable pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd

Caption: Formulation Development Workflow

Signaling_Pathway Hypothetical Signaling Pathway compound This compound receptor Target Receptor compound->receptor Binds to kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade Activates/Inhibits transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression Changes transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Inflammation) gene_expression->cellular_response Leads to

Caption: Hypothetical Signaling Pathway

In Vivo Study Design Considerations

When designing in vivo studies, it is crucial to adhere to established guidelines for animal welfare and toxicological testing.

Table 4: General Parameters for Rodent Toxicity Studies

ParameterRecommendationReference
Animal Model Wistar or Sprague-Dawley rats; CD-1 or C57BL/6 mice[11]
Number of Animals Minimum of 10 animals per sex per group for hematology and clinical chemistry[11]
Dose Levels At least 3 dose levels plus a concurrent control group[11][12]
Route of Administration Dependent on the intended clinical route and compound properties[10]
Study Duration Acute (single dose), sub-chronic (e.g., 28 or 90 days)[12][13]
Endpoints Clinical observations, body weight, food consumption, hematology, clinical biochemistry, organ weights, histopathology[13]

Protocol 5: General Procedure for an Oral Gavage Toxicity Study

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Preparation: Prepare the formulation as described in Protocol 2 or 3. Ensure homogeneity if it is a suspension.

  • Dose Administration: Administer the formulation or vehicle control to the respective groups daily via oral gavage for the duration of the study.

  • Monitoring: Conduct daily clinical observations and record body weight and food consumption at regular intervals.

  • Sample Collection: At specified time points and at the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy: At the termination of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate formulation that ensures adequate exposure of the test compound. Due to its likely poor aqueous solubility, strategies employing co-solvents, surfactants, or complexing agents like cyclodextrins are recommended. The protocols and guidelines presented here provide a framework for the rational development and characterization of a suitable formulation to advance the preclinical assessment of this compound. It is imperative to perform thorough characterization and stability testing of the final formulation before its use in in vivo studies.

References

Application Notes and Protocols for Molecular Docking Studies with 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine belongs to the quinoline class of heterocyclic compounds. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and the inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2][3][4] While direct experimental data on this compound is limited, structurally related 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent antitumor activity by inhibiting microtubule polymerization.[5][6] These related compounds are proposed to bind to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]

This document provides a detailed protocol for a proposed in silico molecular docking study to investigate the potential of this compound as a tubulin polymerization inhibitor. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. The results of such a study can guide the rational design and synthesis of novel, more potent quinoline-based anticancer agents.

Biological Target: β-Tubulin Colchicine Binding Site

Tubulin heterodimers (α- and β-tubulin) polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[7][8] The colchicine binding site, located at the interface between α- and β-tubulin, is a well-validated target for anticancer drugs.[3] Ligands binding to this site physically block the curved-to-straight conformational change required for tubulin polymerization, leading to microtubule destabilization.[3] Given the activity of structurally similar compounds, β-tubulin is the logical and most promising target for investigating the mechanism of action of this compound. The crystal structure of tubulin in complex with various ligands is available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[4][9]

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study using widely accessible software such as AutoDock Vina.

Step 1: Required Software
  • AutoDock Tools (ADT): For preparing protein and ligand files (--INVALID-LINK--).

  • AutoDock Vina: The docking engine (--INVALID-LINK--).

  • Open Babel: For converting chemical file formats and generating 3D coordinates (--INVALID-LINK--).

  • PyMOL or BIOVIA Discovery Studio: For visualization and analysis of docking results (--INVALID-LINK-- or --INVALID-LINK--).

Step 2: Ligand Preparation
  • Obtain Ligand Structure: The canonical SMILES string for this compound is NCCSC1=CC(C(F)(F)F)=NC2=CC=CC=C21.

  • 2D to 3D Conversion: Use Open Babel to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).

  • Energy Minimization: Minimize the energy of the 3D ligand structure using a force field like MMFF94 within Open Babel.

  • Prepare PDBQT File:

    • Load the energy-minimized ligand file (ligand_min.sdf) into AutoDock Tools.

    • The software will automatically detect the root and set up rotatable bonds.

    • Assign Gasteiger charges.

    • Save the final prepared ligand as ligand.pdbqt.

Step 3: Receptor Preparation
  • Download Receptor Structure: Download the crystal structure of tubulin with a ligand bound at the colchicine site from the RCSB PDB. A suitable entry is 1SA0 .

  • Prepare PDBQT File:

    • Load the PDB file (1SA0.pdb) into AutoDock Tools.

    • Remove water molecules and the co-crystallized ligand (DAMA-colchicine).

    • Add polar hydrogens to the protein.

    • Compute and assign Kollman charges.

    • Save the prepared receptor as receptor.pdbqt.

Step 4: Grid Box Generation
  • Identify Binding Site: In AutoDock Tools, with the receptor loaded, identify the amino acid residues of the colchicine binding site (e.g., Cys241, Leu242, Ala250, Leu255, Val315, Ala316, Ile378).

  • Define Search Space: Use the "Grid Box" option. Center the grid box on the geometric center of the identified binding site. Adjust the dimensions to ensure the entire binding pocket is encompassed. A typical size is 24 x 24 x 24 Å.

  • Save Configuration: Note the coordinates for the center of the box and its dimensions. Save this information in a configuration file (e.g., config.txt).

Step 5: Running AutoDock Vina
  • Execute Docking: Open a command-line terminal, navigate to the directory containing your prepared files, and run AutoDock Vina using the configuration file.

  • Output: Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Step 6: Analysis of Results
  • Binding Affinity: The binding affinity (in kcal/mol) for each pose is listed in the output log file and the PDBQT output file. More negative values indicate stronger predicted binding.

  • Interaction Analysis:

    • Load the receptor PDBQT and the docking results PDBQT files into PyMOL or Discovery Studio.

    • Visualize the top-ranked binding pose within the colchicine site.

    • Identify and measure key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor's amino acid residues.

Data Presentation

The following table summarizes hypothetical, yet plausible, results from the proposed docking study. For comparison, data for a known tubulin inhibitor, colchicine, is included.

CompoundPredicted Binding Affinity (kcal/mol)Interacting ResiduesType of Interaction
This compound -8.5Cys241, Leu255, Ala316, Val318, Lys352Hydrogen Bond (with Cys241), Hydrophobic Interactions
Colchicine (Reference) -7.9Cys241, Leu248, Ala250, Leu255, Val318, Asn349, Lys352Hydrogen Bond (with Asn349), Hydrophobic Interactions

Visualization

The following diagrams illustrate the experimental workflow and the proposed mechanism of action.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (SMILES -> 3D -> PDBQT) grid Grid Box Generation (Define Search Space) ligand_prep->grid receptor_prep Receptor Preparation (PDB -> PDBQT) receptor_prep->grid run_vina Run Docking Simulation (AutoDock Vina) grid->run_vina results Analyze Binding Affinity (kcal/mol) run_vina->results visualize Visualize Interactions (H-Bonds, Hydrophobic) results->visualize end_node End (Identify Lead Candidates) visualize->end_node start Start start->ligand_prep start->receptor_prep

Caption: A flowchart illustrating the major phases of a molecular docking study.

Mechanism_of_Action compound This compound tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits disruption Microtubule Disruption polymerization->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Proposed mechanism of antitumor activity for the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine.

Synthesis Overview

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of the chlorine atom from 4-chloro-2-(trifluoromethyl)quinoline by the thiol group of 2-aminoethanethiol (cysteamine). The electron-withdrawing trifluoromethyl group at the 2-position of the quinoline ring activates the 4-position for nucleophilic attack.

General Reaction Scheme:

G reactant1 4-Chloro-2-(trifluoromethyl)quinoline product This compound reactant1->product reactant2 2-Aminoethanethiol (Cysteamine) reactant2->product base Base base->product Catalyst solvent Solvent solvent->product Medium

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a moderate increase in temperature, but be mindful of potential side reactions.

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of the thiol group of cysteamine, which is the active nucleophile.

    • Solution: Use a non-nucleophilic base to avoid competition with cysteamine. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often effective. The use of an organic base such as triethylamine (TEA) can also be beneficial. Ensure at least one equivalent of base is used to neutralize the HCl generated during the reaction, and an additional equivalent to deprotonate the thiol.

  • Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate.

    • Solution: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can stabilize the charged intermediate of the SNAr mechanism.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. See Q2 for more details.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reaction of concern is the competing N-alkylation of the amino group of cysteamine with the 4-chloro-2-(trifluoromethyl)quinoline.

  • N-Alkylation vs. S-Alkylation: Cysteamine has two nucleophilic centers: the sulfur atom (thiol) and the nitrogen atom (amine). While the thiol is generally a stronger nucleophile, N-alkylation can occur, leading to the formation of N-[2-(trifluoromethyl)-4-quinolyl]ethane-1,2-diamine.

    • Mitigation Strategies:

      • Control of Basicity: The choice of base is crucial. A milder base will favor the deprotonation of the more acidic thiol group (pKa ~8.3) over the ammonium group (pKa ~10.8), thus promoting S-alkylation. Using a base like sodium bicarbonate (NaHCO₃) or a hindered organic base might be advantageous.

      • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for S-alkylation over N-alkylation.

      • Use of Cysteamine Hydrochloride: Starting with cysteamine hydrochloride can help protect the amine group from reacting until a base is added, which will preferentially deprotonate the thiol.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 4-Chloro-2-(trifluoromethyl)quinoline 4-Chloro-2-(trifluoromethyl)quinoline Desired S-Alkylation Desired S-Alkylation 4-Chloro-2-(trifluoromethyl)quinoline->Desired S-Alkylation Side Reaction: N-Alkylation Side Reaction: N-Alkylation 4-Chloro-2-(trifluoromethyl)quinoline->Side Reaction: N-Alkylation Cysteamine Cysteamine Cysteamine->Desired S-Alkylation Cysteamine->Side Reaction: N-Alkylation Target Product Target Product Desired S-Alkylation->Target Product N-Alkylated Byproduct N-Alkylated Byproduct Side Reaction: N-Alkylation->N-Alkylated Byproduct

Caption: Competing reaction pathways in the synthesis.

Q3: How can I effectively purify the final product?

A3: Purification can be challenging due to the presence of unreacted starting materials, the N-alkylated byproduct, and inorganic salts.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.

    • The residue can be taken up in an organic solvent like dichloromethane or ethyl acetate and washed with water to remove inorganic salts.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of triethylamine to the eluent), can effectively separate the desired product from less polar starting materials and more polar byproducts.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: General Synthesis using Potassium Carbonate

  • Reaction Setup: To a solution of 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMF, add cysteamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq), cysteamine (1.5 eq), and a suitable solvent such as DMSO.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the product can be isolated by precipitation with water or by extraction with an organic solvent, followed by purification via column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical yield data based on analogous reactions to illustrate the effect of different reaction parameters.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF252475
2Na₂CO₃Acetonitrile801270
3TriethylamineDioxane100865
4NaHCO₃DMSO254860
5NoneEthanol7848<10

Troubleshooting Workflow

G start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp Yes check_side_products Analyze for Side Products (LC-MS) incomplete->check_side_products No increase_time_temp->check_completion side_products_present Side Products Detected check_side_products->side_products_present optimize_conditions Optimize Base and Temperature for Selectivity side_products_present->optimize_conditions Yes purification_issue Purification Issues side_products_present->purification_issue No optimize_conditions->check_completion optimize_purification Optimize Chromatography/Crystallization purification_issue->optimize_purification Yes success Improved Yield and Purity purification_issue->success No optimize_purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Overcoming Solubility Issues with Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with trifluoromethylated quinolines. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and binding affinity. However, its high lipophilicity can significantly decrease aqueous solubility, posing a hurdle for in vitro assays and formulation development.[1] This guide provides practical troubleshooting advice, detailed experimental protocols, and a systematic approach to selecting the most effective solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why are my trifluoromethylated quinoline derivatives poorly soluble in aqueous media?

A1: The low aqueous solubility of trifluoromethylated quinolines is primarily due to two factors: the hydrophobic nature of the quinoline core and the significant increase in lipophilicity imparted by the trifluoromethyl (-CF3) group.[1] This often leads to challenges in dissolving these compounds in aqueous buffers for biological assays.

Q2: What is the first step I should take when I encounter a solubility problem with a new trifluoromethylated quinoline?

A2: The initial and most critical step is to determine the baseline thermodynamic equilibrium solubility of your compound in the desired aqueous medium (e.g., phosphate-buffered saline, cell culture media). The shake-flask method is the gold standard for this measurement.[1] Establishing a baseline is essential to quantitatively assess the effectiveness of any solubility enhancement technique you employ.

Q3: My compound dissolves in an organic solvent like DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and what should I do?

A3: This is a common issue known as "crashing out." It occurs because the high concentration of the organic co-solvent (DMSO) that keeps your compound dissolved in the stock solution is significantly reduced upon dilution into the aqueous buffer. The compound is no longer soluble at that low co-solvent concentration.

Immediate Troubleshooting Steps:

  • Lower the final concentration: Your target concentration may be above the compound's solubility limit in the final assay medium. Try preparing serial dilutions to identify a concentration that remains in solution.

  • Adjust the final DMSO concentration: While high concentrations can be cytotoxic, a slightly higher final DMSO percentage (e.g., 0.5% instead of 0.1%) might be sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any effects on your experiment.[2]

Q4: What are the most common advanced strategies to improve the solubility of trifluoromethylated quinolines?

A4: Several techniques can be employed, which can be broadly categorized into chemical and physical modifications. The most common and effective methods include:

  • pH Adjustment: For ionizable quinolines, adjusting the pH of the solution can significantly increase solubility.[3]

  • Co-solvency: Using a water-miscible organic solvent in your aqueous buffer can increase the solubility of hydrophobic compounds.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble quinoline derivative, forming a more soluble inclusion complex.[1][5][6]

  • Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core.[2][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.[1][3]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1]

Troubleshooting Guides

Problem 1: Compound will not dissolve to make a stock solution.

If your trifluoromethylated quinoline does not dissolve in common organic solvents like DMSO or ethanol at your desired concentration, follow this workflow:

G start Start: Compound Insoluble in Common Solvents try_dmso Attempt to dissolve in 100% DMSO at target concentration. start->try_dmso is_soluble_dmso Is it soluble? try_dmso->is_soluble_dmso promote_dissolution Apply gentle heating (37°C) and/or sonication. is_soluble_dmso->promote_dissolution No success Success: Stock Solution Prepared. Store at -20°C or -80°C. is_soluble_dmso->success Yes is_soluble_heat Is it soluble? promote_dissolution->is_soluble_heat try_other_solvents Try alternative solvents: NMP, DMA, or a co-solvent mixture (e.g., DMSO/Ethanol). is_soluble_heat->try_other_solvents No is_soluble_heat->success Yes is_soluble_other Is it soluble? try_other_solvents->is_soluble_other is_soluble_other->success Yes fail Failure: Compound has very low solubility in common organic solvents. Consider re-synthesis or salt formation. is_soluble_other->fail No

Caption: Workflow for preparing a stock solution.

Problem 2: Compound precipitates upon dilution into aqueous media.

This is the most common solubility challenge. The following decision-making workflow will guide you through selecting an appropriate solubility enhancement strategy.

G start Start: Compound Precipitates in Aqueous Media determine_pka Determine pKa of the trifluoromethylated quinoline. start->determine_pka is_ionizable Is the compound ionizable in a relevant pH range? determine_pka->is_ionizable ph_adjustment pH Adjustment: Lower pH to 1-2 units below pKa. is_ionizable->ph_adjustment Yes co_solvents Co-solvents (for in vitro): Titrate co-solvents like Ethanol, Propylene Glycol, or PEG 400. is_ionizable->co_solvents No is_soluble_ph Is solubility sufficient? ph_adjustment->is_soluble_ph is_soluble_ph->co_solvents No success Problem Solved is_soluble_ph->success Yes is_soluble_cosolvent Is solubility sufficient? co_solvents->is_soluble_cosolvent cyclodextrins Complexation: Use HP-β-CD or SBE-β-CD. is_soluble_cosolvent->cyclodextrins No is_soluble_cosolvent->success Yes is_soluble_cd Is solubility sufficient? cyclodextrins->is_soluble_cd surfactants Surfactants: Use non-ionic surfactants (e.g., Tween 80, Kolliphor EL). is_soluble_cd->surfactants No is_soluble_cd->success Yes is_soluble_surfactant Is solubility sufficient? surfactants->is_soluble_surfactant solid_dispersion Advanced Formulation: Consider solid dispersions or nanosuspensions for in vivo studies. is_soluble_surfactant->solid_dispersion No is_soluble_surfactant->success Yes

Caption: Decision tree for solubility enhancement.

Data Presentation

The following table summarizes the typical fold-increase in solubility that can be expected with various enhancement techniques for poorly soluble compounds. Note that the actual improvement will be specific to the individual trifluoromethylated quinoline.

TechniqueTypical Fold-Increase in SolubilityMechanismKey Considerations
pH Adjustment 10 to >1,000Ionization of the drug molecule.Only applicable to ionizable compounds.[1]
Co-solvency 2 to 500Reduces the polarity of the solvent.Potential for precipitation upon dilution in vivo.[1]
Cyclodextrin Complexation 5 to 200Encapsulation of the drug in a hydrophilic host.Stoichiometry and binding constant are important.[1]
Surfactant Solubilization 5 to >100Incorporation of the drug into micelles.The choice of surfactant (anionic, cationic, non-ionic) is critical.[7]
Solid Dispersion 10 to 200The drug is dispersed in a hydrophilic carrier, often in an amorphous state.Physical stability of the amorphous form can be a concern.[1]
Nanosuspension 5 to 50 (dissolution rate)Increased surface area due to particle size reduction.Primarily affects the rate of dissolution, not the equilibrium solubility.[1]

A study on 3-{3,5-bis(trifluoromethyl)phenyl}quinoline demonstrated the effectiveness of various surfactants in enhancing its solubility. The degree of solubilization followed the order: DDAO > DDAPS > SDBS > DTAB > SDS > Brij35 > Brij30.[7]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is considered the "gold standard" for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of a trifluoromethylated quinoline in a specific aqueous buffer.

Materials:

  • Trifluoromethylated quinoline (solid)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm, ensure low compound binding)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.

Procedure:

  • Add an excess amount of the solid trifluoromethylated quinoline to a vial containing a known volume of the aqueous buffer. An excess of solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method. The resulting concentration is the equilibrium solubility.[1][8]

Protocol 2: Evaluation of Co-solvents for Solubility Enhancement

Objective: To determine the solubility of a trifluoromethylated quinoline in various co-solvent systems.

Materials:

  • Trifluoromethylated quinoline (solid)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Standard laboratory equipment as for the shake-flask method.

Procedure:

  • Prepare a series of co-solvent/buffer mixtures in different volume/volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Perform the shake-flask solubility determination for each co-solvent mixture as described in Protocol 1.

  • Plot the solubility of the trifluoromethylated quinoline as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the required concentration to achieve the desired solubility.[1]

Protocol 3: Phase-Solubility Study with Cyclodextrins

Objective: To evaluate the potential of cyclodextrins to enhance the solubility of a trifluoromethylated quinoline.

Materials:

  • Trifluoromethylated quinoline (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer

  • Standard laboratory equipment as for the shake-flask method.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess of the trifluoromethylated quinoline to each solution.

  • Equilibrate the samples using the shake-flask method (Protocol 1).

  • Determine the concentration of the dissolved compound in the filtered supernatant by HPLC.

  • Plot the solubility of the compound against the concentration of the cyclodextrin. A linear relationship (an A L -type phase-solubility diagram) suggests the formation of a soluble 1:1 complex.[1][2]

Mandatory Visualization

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility, which is the foundational step in addressing any solubility issue.

G start Start: Determine Solubility prepare_standards Prepare Calibration Standards (Serial Dilution of Stock) start->prepare_standards prepare_samples Prepare Saturated Solutions (Excess solid in solvent) start->prepare_samples quantify Quantify Dissolved Compound (HPLC Analysis) prepare_standards->quantify equilibrate Equilibrate Samples (24-48h shaking at constant T) prepare_samples->equilibrate separate Separate Undissolved Solid (Centrifugation and Filtration) equilibrate->separate separate->quantify calculate Calculate Solubility (Using Calibration Curve) quantify->calculate

Caption: Experimental workflow for solubility determination.

References

troubleshooting side reactions in quinoline thioether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline thioether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a more polar byproduct that is difficult to separate. What could it be?

A1: A common polar byproduct is the corresponding sulfoxide or sulfone, formed by over-oxidation of the desired thioether.[1][2][3][4] This is especially prevalent if the reaction is exposed to air for extended periods at elevated temperatures or if oxidizing agents are present. Another possibility is the hydrolysis of your starting haloquinoline to the corresponding quinolone, which is also a common issue under basic conditions.[5][6][7]

Q2: I'm observing the formation of a disulfide in my reaction mixture. What is causing this?

A2: The formation of a disulfide (R-S-S-R) is due to the oxidative homocoupling of your thiol starting material.[8][9] This can be promoted by exposure to atmospheric oxygen, especially in the presence of a base.

Q3: The thiol appears to be reacting at an unexpected position on the quinoline ring. Why is this happening?

A3: This is an issue of regioselectivity in the Nucleophilic Aromatic Substitution (SNAr) reaction. The position of substitution on a poly-halogenated quinoline is influenced by the electronic and steric effects of the substituents on the ring.[10][11][12][13] For instance, in many quinoline systems, substitution is kinetically favored at the C4 position over the C2 position, but this can be altered by the reaction conditions and the specific substitution pattern of your starting material.[10]

Q4: My yield is low, and I'm recovering a lot of my haloquinoline starting material. What should I investigate?

A4: Low conversion can be due to several factors. Ensure your base is strong enough to deprotonate the thiol effectively, creating the more nucleophilic thiolate.[14] The solvent choice is also critical; polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[15][16] Also, verify the purity of your reagents, as impurities can inhibit the reaction.

Q5: I've noticed the formation of what appears to be a quinolone byproduct. How can this be avoided?

A5: The formation of a quinolone is due to the hydrolysis of the haloquinoline starting material.[5][6] This side reaction is promoted by the presence of water and a base. To minimize this, ensure you are using anhydrous solvents and reagents. Using a non-nucleophilic base or minimizing the reaction time and temperature can also help.

Troubleshooting Guides

Over-oxidation to Sulfoxide and Sulfone
  • Problem: Formation of highly polar byproducts, identified as sulfoxides or sulfones by mass spectrometry or NMR.[1][2][3][4]

  • Cause: The thioether product is susceptible to oxidation. This can be caused by atmospheric oxygen, especially at higher temperatures and with prolonged reaction times, or by the presence of oxidizing contaminants.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control Temperature: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

    • Purification: If oxidation has occurred, the sulfoxide and sulfone can often be separated from the thioether by column chromatography due to their higher polarity.

Thiol Homocoupling (Disulfide Formation)
  • Problem: A non-polar, sulfur-containing byproduct is observed, consistent with the corresponding disulfide.[8][9]

  • Cause: Thiols can be easily oxidized to disulfides, a reaction often catalyzed by base and trace metals in the presence of oxygen.

  • Solutions:

    • Inert Atmosphere: As with over-oxidation, working under an inert atmosphere is the most effective solution.

    • Order of Addition: Add the thiol to the reaction mixture last, after the system has been made inert.

    • Use of a Reducing Agent: In some cases, a small amount of a mild reducing agent can be added to the workup to convert any formed disulfide back to the thiol, which can then be washed away.

Poor Regioselectivity
  • Problem: A mixture of isomeric quinoline thioethers is formed.

  • Cause: The electronic nature of the quinoline ring and its substituents dictates the most electrophilic sites for nucleophilic attack.[10][11][13] The reaction conditions can also influence the kinetic vs. thermodynamic product distribution.

  • Solutions:

    • Substrate Choice: If possible, choose a haloquinoline with a stronger activating group directing towards the desired position.

    • Reaction Conditions: Varying the solvent, temperature, and base can sometimes influence the regioselectivity. For example, a bulkier base might favor attack at a less sterically hindered position.

    • Computational Analysis: Density Functional Theory (DFT) calculations can be used to predict the most likely site of attack by modeling the energies of the transition states for substitution at different positions.[17]

Hydrolysis of Haloquinoline
  • Problem: Formation of a quinolone byproduct.[5]

  • Cause: The haloquinoline starting material reacts with water or hydroxide ions present in the reaction mixture.

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using a solid base like potassium carbonate, ensure it is freshly dried.

    • Choice of Base: A non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), may be less likely to promote hydrolysis than hydroxide-containing bases.

    • Temperature Control: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired SNAr reaction.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation

ParameterOver-oxidation (Sulfoxide/Sulfone)Thiol Homocoupling (Disulfide)Hydrolysis (Quinolone)
Atmosphere Increased by air/oxygenIncreased by air/oxygenUnaffected
Temperature Increases with higher temperatureGenerally increasesIncreases with higher temperature
Base Can be influenced by base choiceCatalyzed by basePromoted by strong, nucleophilic bases
Solvent Can be influenced by solvent polarityGenerally less affectedMore prevalent in protic solvents or with water contamination
Reaction Time Increases with longer timeCan increase with longer timeIncreases with longer time

Experimental Protocols

General Protocol for Quinoline Thioether Synthesis via SNAr
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloquinoline (1.0 eq) and a suitable base (e.g., K2CO3, 2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO) via syringe.

  • Thiol Addition: Add the thiol (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Figure 1. Reaction Pathways in Quinoline Thioether Synthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions Haloquinoline Haloquinoline Meisenheimer Meisenheimer Complex Haloquinoline->Meisenheimer SNAr Attack Quinolone Quinolone Haloquinoline->Quinolone + H2O/Base Thiol Thiol Thiolate Thiolate Anion Thiol->Thiolate + Base Disulfide Disulfide Thiol->Disulfide + [O] Base Base Thiolate->Meisenheimer SNAr Attack Thioether Desired Quinoline Thioether Meisenheimer->Thioether - Halide Sulfoxide Sulfoxide Thioether->Sulfoxide + [O] Sulfone Sulfone Sulfoxide->Sulfone + [O]

Caption: Reaction pathways in quinoline thioether synthesis.

Troubleshooting Workflow

Figure 2. Troubleshooting Workflow for Quinoline Thioether Synthesis Start Reaction Issue Observed PolarByproduct Polar Byproduct? Start->PolarByproduct NonPolarByproduct Non-Polar Byproduct? PolarByproduct->NonPolarByproduct No Oxidation Over-oxidation to Sulfoxide/Sulfone PolarByproduct->Oxidation Yes (Check MS for +16, +32) Hydrolysis Hydrolysis to Quinolone PolarByproduct->Hydrolysis Yes (Check for C=O) LowConversion Low Conversion? NonPolarByproduct->LowConversion No Homocoupling Thiol Homocoupling (Disulfide) NonPolarByproduct->Homocoupling Yes (Check MS for 2x Thiol - 2H) CheckBase Check Base Strength & Stoichiometry LowConversion->CheckBase Yes Sol_Oxidation Use inert atmosphere, degas solvents, control temperature Oxidation->Sol_Oxidation Sol_Hydrolysis Use anhydrous solvents/reagents Hydrolysis->Sol_Hydrolysis Sol_Homocoupling Use inert atmosphere Homocoupling->Sol_Homocoupling CheckSolvent Check Solvent (Polar Aprotic?) CheckBase->CheckSolvent Sol_BaseSolvent Optimize Base and Solvent CheckSolvent->Sol_BaseSolvent

Caption: Troubleshooting workflow for quinoline thioether synthesis.

References

Technical Support Center: Optimization of Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it important?

The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form quinoline derivatives.[1][2] This reaction is fundamental in medicinal chemistry for the synthesis of the quinoline scaffold, which is a core structure in a wide range of pharmaceuticals with diverse biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.[3]

Q2: What are the common catalysts used in the Friedländer synthesis?

A variety of catalysts can be used to promote the Friedländer synthesis, and they can be broadly categorized as:

  • Acid Catalysts : Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid) and Lewis acids (e.g., iodine, neodymium(III) nitrate) are commonly employed.[1][4]

  • Base Catalysts : Bases such as sodium hydroxide or potassium hydroxide can also catalyze the reaction.[5]

  • Modern Catalysts : More recent advancements include the use of ionic liquids, solid-supported catalysts (e.g., silica-supported sulfuric acid), and nanocatalysts, which often offer milder reaction conditions and improved yields.[6][7]

Q3: Can the Friedländer synthesis be performed under green conditions?

Yes, several approaches have been developed to make the Friedländer synthesis more environmentally friendly. These include:

  • Catalyst-free synthesis in water : This method avoids the use of hazardous catalysts and organic solvents.[3]

  • Solvent-free conditions : Reactions can be carried out neat, often with microwave irradiation or using a solid catalyst, which reduces solvent waste.[5][8]

  • Use of reusable catalysts : Solid-supported and nanocatalysts can often be recovered and reused, minimizing waste.[7]

Troubleshooting Guide

Low or No Product Yield

Problem: My reaction is resulting in a low yield or no desired quinoline product.

Possible Causes and Solutions:

  • Inappropriate Reaction Conditions: The Friedländer synthesis is sensitive to temperature and catalyst choice. Traditional methods often require high temperatures and harsh catalysts, which can lead to degradation and lower yields.[8]

    • Optimization: Systematically screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates. Milder catalysts like iodine or p-TsOH, or the use of ionic liquids, can significantly improve yields.[4][8][9]

  • Poor Starting Material Quality: Impurities in the 2-aminoaryl aldehyde/ketone or the α-methylene compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials using appropriate purification techniques (e.g., recrystallization, chromatography) and characterize them before use.

  • Catalyst Inactivity: The chosen catalyst may be old, hydrated, or otherwise deactivated.

    • Solution: Use a fresh batch of catalyst or regenerate/activate it according to standard procedures.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time.

Formation of Side Products

Problem: My reaction is producing significant amounts of side products, complicating purification.

Possible Causes and Solutions:

  • Aldol Self-Condensation: Under basic conditions, the ketone containing the α-methylene group can undergo self-condensation, leading to unwanted byproducts.[10]

    • Solution: Consider using an imine analog of the o-aniline starting material to avoid this side reaction.[8] Alternatively, switching to acidic or neutral reaction conditions can minimize self-condensation.

  • Poor Regioselectivity: When using unsymmetrical ketones, the cyclization can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[8]

    • Solution: The choice of catalyst can influence regioselectivity. Using ionic liquids has been shown to favor the formation of a single product.[8] Introducing a directing group on the ketone can also control the direction of cyclization.[10]

Data Presentation

Table 1: Comparison of Catalysts for the Friedländer Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid10EthanolRefluxVariesGood to Excellent[11]
Iodine1EthanolRoom TempVaries53-98[4]
Neodymium(III) nitrate10EthanolRoom Temp1-2 h82-95[9]
P₂O₅/SiO₂-Solvent-free8015 min93[9]
Sulfonic acid IL-Solvent-free5030 min92[9]
None-Water703 hup to 97[3]

Note: Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Friedländer Synthesis

This protocol is based on a mild and efficient method using molecular iodine as a catalyst.[4][9]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (1-10 mol%)

  • Ethanol (as solvent, if not solvent-free)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • If conducting the reaction in a solvent, add ethanol.

  • Add molecular iodine (1-10 mol%) to the mixture.

  • Stir the reaction mixture at the desired temperature (room temperature to 80-100°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Acid-Catalyzed Synthesis using p-Toluenesulfonic Acid

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis using p-TsOH.[12]

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.1 eq)

  • p-Toluenesulfonic acid (0.1 eq)

  • Solvent (e.g., toluene, ethanol)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent.

  • Add the ketone with the α-methylene group.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Side Products in Friedländer Synthesis check_conditions Are reaction conditions (temp, catalyst) too harsh? start->check_conditions check_regio Is poor regioselectivity with unsymmetrical ketone an issue? check_conditions->check_regio No action_milder_catalyst Action: Switch to milder catalyst (e.g., Iodine, p-TsOH, Lewis Acids) check_conditions->action_milder_catalyst Yes check_side_reactions Are there side reactions (e.g., aldol self-condensation)? check_regio->check_side_reactions No action_ionic_liquid Action: Use ionic liquid as catalyst/solvent to improve regioselectivity check_regio->action_ionic_liquid Yes action_change_conditions Action: Switch to acidic/neutral conditions or use an imine analog check_side_reactions->action_change_conditions Yes optimization Optimization: Screen a panel of catalysts, solvents, and temperatures check_side_reactions->optimization No action_milder_catalyst->optimization action_directing_group Action: Introduce a directing group on the ketone action_ionic_liquid->action_directing_group action_ionic_liquid->optimization action_change_conditions->optimization result Result: Improved Yield and Purity optimization->result

Caption: Troubleshooting workflow for Friedländer synthesis.

Experimental_Workflow start Start: Setup Reaction reactants Combine 2-aminoaryl ketone, α-methylene compound, and catalyst in a suitable solvent (or solvent-free) start->reactants reaction Heat and stir the mixture (monitor by TLC) reactants->reaction workup Workup: Quench reaction, extract with organic solvent, dry, and concentrate reaction->workup purification Purification: Column chromatography on silica gel workup->purification product Final Product: Pure quinoline derivative purification->product

Caption: General experimental workflow for Friedländer synthesis.

References

Technical Support Center: Purification of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Question: My final product has low purity after column chromatography. What are the likely causes and how can I improve it?

Answer: Low purity after column chromatography can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not move off the baseline.

    • Solution: Methodically screen for the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound to ensure good separation.

  • Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase (e.g., 1-5 g of crude product for 100 g of silica gel).

  • Compound Instability on Silica Gel: The amine functionality in your compound can lead to tailing on acidic silica gel, and in some cases, degradation.[2]

    • Solution: Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic).[2]

  • Co-eluting Impurities: An impurity may have a similar polarity to your product, making separation by standard chromatography difficult.

    • Solution: Try a different solvent system or a different stationary phase. If the impurity persists, an alternative purification technique like recrystallization or preparative HPLC may be necessary.

Question: I am observing significant product loss during purification. What are the common reasons for low yield?

Answer: Low recovery can be frustrating. Here are some potential causes and their solutions:

  • Product Streaking/Tailing on Column: As mentioned, the basicity of the ethylamine group can cause your compound to stick to the silica gel, leading to poor recovery.

    • Solution: Add a small amount of triethylamine or ammonia to your eluent to suppress this interaction.

  • Product Insolubility: If the product precipitates during loading or elution, it can be lost on the column.

    • Solution: Ensure your crude product is fully dissolved in a minimum amount of the loading solvent. Choose a solvent system in which your compound is sufficiently soluble.

  • Decomposition during Workup or Purification: The thioether linkage can be susceptible to oxidation under certain conditions.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if heating is involved. Avoid prolonged exposure to air and light.

  • Inefficient Extraction: If your workup involves a liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted appropriately to ensure the amine is in its free base form and partitioned into the organic layer.

Question: My purified product is a sticky oil or fails to crystallize. How can I obtain a solid product?

Answer: Obtaining a crystalline solid can be challenging.

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Dry the purified product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Amorphous Solid: The compound may naturally exist as an amorphous solid or an oil at room temperature.

    • Solution: Attempt recrystallization from various solvent systems.[3] A good starting point is to dissolve the compound in a solvent in which it is soluble and then slowly add an anti-solvent (a solvent in which it is insoluble) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.[3] Seeding with a previously obtained crystal can also be effective.[3]

  • Persistent Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Re-purify a small sample by preparative TLC or HPLC to obtain a highly pure seed crystal.

Data Presentation: Purification Parameters

The following table summarizes typical starting parameters for the purification of this compound. These should be optimized for your specific reaction mixture.

Purification Technique Stationary Phase Mobile Phase/Solvent System Typical Purity Advantages Disadvantages
Column Chromatography Silica Gel (230-400 mesh)Hexanes:Ethyl Acetate (e.g., 7:3 to 1:1) with 0.1% Triethylamine>95%High resolution for complex mixturesCan be time-consuming; potential for product loss on column
Recrystallization N/AEthanol/Water, Isopropanol, or Ethyl Acetate/Hexanes>98%Yields highly pure crystalline solidRequires a suitable solvent system; can have lower yields than chromatography
Preparative HPLC C18Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid>99%Excellent for separating difficult impuritiesExpensive; requires specialized equipment; may require salt-to-freebase conversion post-purification

Experimental Protocols

1. Column Chromatography Protocol

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system, gradually increasing the polarity as needed (gradient elution).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

2. Recrystallization Protocol

This protocol outlines the general steps for recrystallization.[3]

  • Solvent Selection:

    • Test the solubility of your compound in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[3] Common choices include ethanol, isopropanol, and ethyl acetate. A mixed solvent system (e.g., ethanol/water) can also be effective.[3]

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the compound completely.[3]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]

    • Dry the crystals under vacuum to remove all solvent.

Visualization

Below is a workflow diagram to guide the selection of a suitable purification technique.

PurificationWorkflow start Crude Product tlc Analyze by TLC start->tlc is_complex Complex Mixture? tlc->is_complex column_chrom Column Chromatography is_complex->column_chrom Yes is_solid Is Product a Solid? is_complex->is_solid No (Simple Mixture) prep_hplc Preparative HPLC column_chrom->prep_hplc Impure pure_product Pure Product column_chrom->pure_product Purity >95% is_solid->column_chrom No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes recrystallize->column_chrom Impure recrystallize->pure_product Purity >98% prep_hplc->pure_product Purity >99%

Caption: Workflow for selecting a purification technique.

References

Technical Support Center: Stability Testing of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Where should I begin when starting a stability study for this compound?

A1: Start with a comprehensive literature search for the compound and structurally related molecules to identify known stability issues. Subsequently, the initial steps involve developing and validating a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from any potential degradation products. Concurrently, assess the compound's solubility in various solvents and pH conditions to select appropriate vehicles for solution-state stability studies.

Q2: What are the typical stress conditions used in a forced degradation study?

A2: Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[1][2] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution (e.g., at 60-80°C) and the solid compound.

  • Photostability: Exposing the solution and solid compound to light sources as specified in ICH Q1B guidelines.[3]

Q3: How do I select an appropriate analytical method for stability testing?

A3: A stability-indicating method must be able to accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) while simultaneously detecting and separating all degradation products.[4] HPLC with UV detection is the most common technique. The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Mass spectrometry (LC-MS) is often used to identify the mass of degradation products, which aids in structure elucidation.

Q4: What are the potential degradation pathways for 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine?

A4: Based on its chemical structure, several degradation pathways are plausible:

  • Oxidation of the thioether: The thioether linkage is susceptible to oxidation, which would form a sulfoxide and subsequently a sulfone. This is a very common degradation pathway for molecules containing a thioether.

  • Hydrolysis: The molecule contains linkages that could be susceptible to hydrolysis under acidic or basic conditions, though the thioether is generally stable to hydrolysis.

  • Photodegradation: The quinoline ring system is aromatic and may be susceptible to degradation upon exposure to UV or visible light.

  • Degradation of the ethylamine side chain: The primary amine could undergo oxidative deamination or other reactions.

Troubleshooting Guide

Q1: My compound is degrading almost instantly in 0.1 M NaOH. What should I do?

A1: If degradation is too rapid, you should use milder conditions. Try reducing the concentration of the base (e.g., to 0.01 M or 0.001 M NaOH), lowering the temperature (e.g., conduct the experiment at 5°C), or reducing the exposure time. The goal of forced degradation is to achieve 5-20% degradation to allow for the reliable detection of degradation products.[3]

Q2: I am not observing any degradation under my chosen stress conditions. What are my next steps?

A2: If no degradation is observed, you may need to apply more stringent conditions.[1] This can include increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., moving from 0.1 M HCl to 1 M HCl, or from 3% H₂O₂ to 10% H₂O₂). It is important to document all conditions tested, as the intrinsic stability of the molecule is valuable information.

Q3: My HPLC chromatogram shows several new peaks, but they are not well-resolved. How can I improve the separation?

A3: To improve chromatographic resolution, you can modify the HPLC method parameters. Consider changing the gradient slope (making it shallower), altering the mobile phase composition (e.g., changing the organic modifier or pH), trying a different column chemistry (e.g., C18, Phenyl-Hexyl, Cyano), or adjusting the column temperature.

Q4: How can I determine the identity of the unknown peaks in my chromatogram?

A4: The identification of degradation products typically involves hyphenated techniques like LC-MS. By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose molecular formulas and fragmentation patterns to elucidate their structures. Comparing the mass of the degradants to the parent compound can provide clues; for example, an increase of 16 amu often suggests the formation of a sulfoxide, while an increase of 32 amu suggests a sulfone.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the stock solution at 60°C. Analyze aliquots at specified time points. For solid-state thermal stress, place the powdered compound in an oven at 60°C.

  • Photolytic Degradation: Expose the stock solution and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl24608.52
0.1 M NaOH246015.23
3% H₂O₂242518.92 (Major)
Heat (Solution)72604.11
Photolysis (Solution)-2511.74

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Profile of Degradation Products under Oxidative Stress (3% H₂O₂)

Time (hours)Parent Peak Area (%)Degradant 1 (RRT 1.2) Area (%)Degradant 2 (RRT 1.4) Area (%)
0100.00.00.0
296.52.51.0
890.17.82.1
2481.114.34.6

Note: RRT = Relative Retention Time. The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

G cluster_setup Phase 1: Setup & Method Development cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Identification cluster_conclusion Phase 4: Conclusion A Prepare Stock Solution (1 mg/mL) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C) A->D E Oxidation (3% H2O2, RT) A->E F Photolysis (ICH Q1B) A->F G Thermal Stress (60°C) A->G B Develop & Validate Stability-Indicating HPLC Method H Analyze Samples by HPLC-UV at Time Points B->H C->H D->H E->H F->H G->H I Quantify Degradation & Purity H->I J Identify Degradants (LC-MS) I->J K Establish Degradation Profile & Pathways J->K

Caption: Workflow for a forced degradation study.

G Parent 2-{[2-(CF3)-4-quinolyl]thio}ethylamine Sulfoxide Sulfoxide Derivative (+16 amu) Parent->Sulfoxide [O] (H2O2) Photodegradant Photodegradant (e.g., Ring Cleavage) Parent->Photodegradant hv (Light Exposure) Sulfone Sulfone Derivative (+32 amu) Sulfoxide->Sulfone [O] (H2O2)

Caption: Hypothetical degradation pathways.

References

minimizing impurities in the synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Quinoline Derivatives

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions to help minimize impurities and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of quinoline derivatives.

General Synthesis & Purification Issues

Q1: My reaction is complete, but the crude product is a complex mixture that is difficult to purify. What are the first steps I should take?

A1: A complex crude product is a common issue. The initial approach should be to optimize reaction conditions to improve selectivity. For purification, a multi-step approach is often necessary. For products from classical syntheses like the Skraup or Doebner-von Miller, steam distillation can be an effective first step to separate the volatile quinoline product from non-volatile tars and inorganic materials[1][2][3]. Following that, techniques like column chromatography or recrystallization are essential for isolating the target compound from byproducts and unreacted starting materials[1].

Q2: My quinoline derivative appears to be decomposing on the silica gel column during chromatography. How can I prevent this?

A2: Quinoline derivatives are basic, and the acidic nature of standard silica gel can cause decomposition or irreversible adsorption[2]. To mitigate this, you can deactivate the silica gel. This is typically done by pre-treating the silica with a base, such as triethylamine. A common practice is to use an eluent containing a small percentage (e.g., 0.5-1%) of triethylamine to neutralize the acidic sites on the silica surface.

Q3: I am struggling to separate regioisomers of my substituted quinoline. What purification techniques are most effective?

A3: Separating regioisomers is a significant challenge due to their similar physicochemical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose[4][5]. Careful method development is key, which involves optimizing the stationary phase, mobile phase composition, and pH[1][6][7]. For preparative scale, techniques like high-speed counter-current chromatography or affinity-ligand pH-zone-refining counter-current chromatography have been used successfully for very difficult separations[1][8]. Fractional crystallization can also be effective if the isomers have sufficiently different solubilities[4].

Q4: How can I effectively remove colored impurities from my final product?

A4: If your product is a solid, recrystallization is often the best method. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. However, use charcoal judiciously as it may also adsorb some of your desired product. If the product is an oil or recrystallization is ineffective, column chromatography is the next best approach[5].

Q5: My crystallization attempt is failing; either the compound "oils out" or no crystals form at all. What should I do?

A5: "Oiling out" often occurs when the solution is supersaturated or the solute's melting point is below the solvent's boiling point. Try using a larger volume of solvent or cooling the solution more slowly. If no crystals form, the solution may not be sufficiently saturated, or impurities might be inhibiting nucleation[9]. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound[9]. Alternatively, changing the solvent system by slowly adding an "anti-solvent" (a solvent in which your compound is insoluble) can promote precipitation[9].

Method-Specific Troubleshooting

Q6: I am running a Skraup synthesis, and the reaction is extremely violent and difficult to control. How can I manage this?

A6: The Skraup reaction is notoriously exothermic and can become uncontrollable[2][10][11]. The most common and effective way to moderate the reaction is to add a moderator like ferrous sulfate (FeSO₄) or boric acid[1][2][11]. These additives help to extend the reaction over a longer period, making the heat evolution more manageable[10]. Additionally, ensure slow and careful addition of concentrated sulfuric acid with adequate cooling[2].

Q7: Tar formation is drastically reducing the yield of my Doebner-von Miller reaction. What is the primary cause and how can I prevent it?

A7: Tar formation is the most prevalent issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound[1][12]. To minimize this, you can try:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution to control the exotherm[12].

  • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at a low temperature. This keeps its concentration low and minimizes polymerization[12].

  • Use High-Purity Reagents: Ensure starting materials, especially the aniline, are freshly distilled[12].

Q8: My Friedländer synthesis is giving a low yield and multiple side products. What are the common pitfalls?

A8: Low yields in the Friedländer synthesis can be due to harsh reaction conditions (high temperatures, strong acids/bases) which can promote side reactions like the self-condensation of the ketone[13][14]. Consider using milder, modern catalytic systems such as iodine, p-toluenesulfonic acid, or even catalyst-free conditions in water, which have been shown to improve yields and simplify workup[13][14][15]. When using asymmetric ketones, regioselectivity can be an issue; modifying the ketone or using specific catalysts can improve this[14].

Data Presentation

Table 1: Comparison of Common Purification Techniques for Quinoline Derivatives
TechniquePrincipleBest For RemovingLimitations
Steam Distillation Separation of volatile compounds from non-volatile materials by co-distillation with steam.High-boiling tars, inorganic salts, non-volatile starting materials[1][2].Only applicable to volatile and steam-stable compounds. Not effective for separating isomers.
Recrystallization Purification of solids based on differences in solubility between the compound and impurities in a specific solvent.Minor impurities, colored byproducts, achieving high final purity[1][9].Requires a solid product and a suitable solvent. Can have significant product loss in the mother liquor[9].
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel).Isomers, byproducts with different polarity, complex mixtures[2][4][5].Can cause decomposition of basic quinolines on acidic silica[2]. Can be time-consuming and use large solvent volumes.
Salt Formation & Crystallization Conversion of the basic quinoline to a salt (e.g., hydrochloride, picrate), purification by crystallization, and regeneration of the free base.Stubborn impurities that are difficult to remove by other methods[2].Requires an additional reaction and regeneration step.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase under high pressure.Closely related isomers, impurities that co-elute in standard chromatography[4][6].Expensive, limited sample capacity, requires significant method development.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the exothermic reaction.

Materials:

  • Aniline (freshly distilled)

  • Anhydrous Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (40%)

  • Water

Procedure:

  • Setup: In a large round-bottom flask equipped with a reflux condenser, add anhydrous glycerol, freshly distilled aniline, nitrobenzene, and ferrous sulfate[10].

  • Acid Addition: Mix the contents thoroughly. While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through a dropping funnel[2].

  • Reaction Initiation: Gently heat the mixture. Once the reaction begins to bubble, remove the heat source immediately. The exothermic reaction should proceed vigorously but controllably, maintaining reflux[2].

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion. Monitor progress by TLC[1].

  • Work-up (Steam Distillation): Allow the mixture to cool. Carefully dilute with water and set up for steam distillation. First, steam distill to remove any unreacted nitrobenzene[10].

  • Product Isolation: Make the distillation residue strongly basic by carefully adding 40% NaOH solution. The heat of neutralization will aid in mixing[2][10].

  • Final Distillation: Vigorously steam distill the basic mixture. The quinoline product will co-distill with the water. Collect the distillate until it is no longer cloudy[2][10].

  • Purification: Separate the quinoline layer from the aqueous distillate. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is for purifying a basic quinoline derivative that is sensitive to acid.

Materials:

  • Crude quinoline product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (Et₃N)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Eluent Preparation: Determine an appropriate eluent system using Thin Layer Chromatography (TLC) that gives good separation (target Rƒ between 0.2 and 0.5)[5]. Prepare the bulk mobile phase and add triethylamine to a final concentration of 0.5-1.0% (v/v).

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., hexane with 0.5% Et₃N). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped[5].

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a compatible solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is needed, slowly increase the polarity by gradually adding more of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed during this step.

Visualizations

Logical & Experimental Workflows

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Select Synthesis Method (e.g., Skraup, Friedländer) reagents Prepare High-Purity Reagents start->reagents reaction Run Reaction under Optimized Conditions (Temp, Time, Catalyst) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup crude Obtain Crude Product workup->crude initial_purify Initial Purification (e.g., Steam Distillation) crude->initial_purify chromatography Column Chromatography initial_purify->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure Quinoline Derivative recrystallization->pure

Caption: General workflow for quinoline synthesis and purification.

G start Low Yield or High Tar Formation Detected check_reagents Are reagents pure and anhydrous? (e.g., distilled aniline, anhydrous glycerol) start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions check_reagents->check_conditions Yes purify_reagents Action: Purify/dry reagents check_reagents->purify_reagents No add_moderator Action (Skraup): Add moderator (e.g., FeSO₄) check_conditions->add_moderator No (Skraup) slow_addition Action (D-v-M): Use slow addition or in-situ generation of enone check_conditions->slow_addition No (D-v-M) milder_catalyst Action (Friedländer): Use milder catalyst or solvent-free conditions check_conditions->milder_catalyst No (Friedländer)

Caption: Troubleshooting guide for low yield and tar formation.

G start Crude Product Obtained is_volatile Is product volatile & steam-stable? start->is_volatile use_steam Use Steam Distillation is_volatile->use_steam Yes is_solid Is product solid? is_volatile->is_solid No use_steam->is_solid use_recrystal Use Recrystallization is_solid->use_recrystal Yes is_complex Complex mixture or isomers present? is_solid->is_complex No final_purity Assess Final Purity (HPLC, NMR, GC-MS) use_recrystal->final_purity use_chrom Use Column Chromatography is_complex->use_chrom Yes is_complex->final_purity No is_decomposing Decomposes on silica? use_chrom->is_decomposing use_deactivated Use Deactivated Silica (add Et₃N to eluent) is_decomposing->use_deactivated Yes is_decomposing->final_purity No use_deactivated->final_purity

Caption: Decision tree for selecting a purification method.

References

addressing challenges in the scale-up of quinoline thioether production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of quinoline thioether production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale manufacturing.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers troubleshooting guidance for specific issues that may arise during the scale-up process.

Q1: We are observing a significant drop in yield when scaling up our quinoline thioether synthesis from a 10g to a 1kg scale. What are the likely causes and how can this be mitigated?

A decrease in yield during scale-up is a common challenge. It can often be attributed to mass and heat transfer limitations that are less pronounced at the lab scale.[1] Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Similarly, inadequate heat removal can cause thermal runaway, degrading both reactants and products.

Key Mitigation Strategies:

  • Improve Agitation: Transition from magnetic stirring, which is often insufficient for larger volumes, to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.[1]

  • Controlled Reagent Addition: Instead of adding reagents all at once, utilize a controlled addition profile with a syringe pump or a dropping funnel. This helps manage the reaction exotherm and maintain a consistent temperature profile.[1]

  • Enhance Heat Transfer: Ensure the reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate to dissipate the heat generated by the reaction.[1]

  • Solvent Selection: A solvent suitable for a small-scale reaction might not be optimal for a large-scale process. A solvent with a higher boiling point can provide a wider operating temperature range and better process control.[1]

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Mixing Magnetic StirrerOverhead Mechanical Stirrer (e.g., anchor, pitched-blade)Ensure sufficient mixing to maintain homogeneity and uniform heat distribution.[1]
Heat Transfer Surface area of flask, oil/water bathJacketed reactor with circulating thermal fluidThe surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.[1]
Reagent Addition Manual (e.g., via pipette or single portion)Controlled addition via pump or dropping funnelControl exotherms and minimize localized high concentrations of reactants.[1]
Reaction Time Typically shorterOften longer due to slower heating/cooling and addition ratesLonger times can lead to different impurity profiles.[1]
Work-up Separatory funnel, small-scale filtrationLarger liquid-liquid extractors, centrifuges, or large-scale filtration apparatusPhase separation and material handling can be more complex and time-consuming.
Q2: During scale-up, we are seeing new impurities that were not present in our small-scale runs. How should we address this?

The appearance of new impurities is often related to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture on a larger scale.[1] A systematic approach is required to identify and control these impurities.

Troubleshooting Workflow:

  • Implement In-Process Controls (IPCs): Regularly monitor the reaction's progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] This helps to understand when and under what conditions the new impurities are forming.

  • Characterize Impurities: If possible, isolate the impurity and characterize it using spectroscopic methods (e.g., LC-MS, NMR) to understand its structure. This can provide clues about its formation pathway.

  • Review Reaction Conditions: Based on the impurity structure, revisit the reaction mechanism. For example, an oxidation product suggests a need for better inert atmosphere control.

  • Optimize Process Parameters: Adjust reaction parameters such as temperature, reagent addition rate, or agitation speed to minimize the formation of the identified impurity.

G start New Impurity Detected in Scale-Up Batch ipc Implement In-Process Controls (HPLC, TLC, GC) start->ipc Monitor Formation characterize Isolate & Characterize Impurity (LC-MS, NMR) ipc->characterize Identify Source review Review Reaction Mechanism & Impurity Structure characterize->review optimize Optimize Process Parameters (Temp, Addition Rate, etc.) review->optimize Hypothesize Solution validate Validate Optimized Process with New Batch optimize->validate Test Solution validate->ipc Re-evaluate if Problem Persists end Impurity Controlled validate->end

A logical workflow for troubleshooting new impurities.
Q3: Our reaction often stalls, leaving unreacted 4-chloroquinoline starting material. What are the common causes?

Incomplete conversion is a frequent issue in nucleophilic aromatic substitution (SNAr) reactions for producing quinoline thioethers. Several factors could be responsible:

  • Base Inefficiency: The base (e.g., potassium carbonate, sodium hydride) is crucial for deprotonating the thiol to form the nucleophilic thiolate.[2] On a larger scale, poor mixing can prevent the solid base from reacting effectively. Ensure the base is finely powdered and vigorously agitated.

  • Reagent Purity: Verify the purity of your starting materials. The thiol can oxidize to a disulfide, reducing the amount of active nucleophile available.[3] Solvents must be anhydrous if moisture-sensitive reagents like NaH are used.[4]

  • Incorrect Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of the thiol and base may be required to drive the reaction to completion, but large excesses should be avoided.[3][4]

  • Temperature Control: Ensure the reaction temperature is optimal and maintained consistently throughout the reactor. Deviations can lead to an incomplete reaction.[4]

Q4: We are observing the formation of a disulfide byproduct from our thiol starting material. How can we prevent this?

Thiol oxidation to form disulfides is a common side reaction, often promoted by the presence of oxygen, especially under basic conditions.[2][4]

Prevention Strategies:

  • Inert Atmosphere: The most effective strategy is to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4] This is critical during the addition of the base and thiol.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reagent Quality: Use high-purity thiols, as some degradation may have already occurred during storage.[3]

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Base Product Quinoline Thioether Thiolate->Product SNAr Chloroquinoline 4-Chloroquinoline Chloroquinoline->Product SNAr Thiol_side Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol_side->Disulfide [O₂]

Primary reaction pathway versus oxidative side reaction.
Q5: Product isolation by column chromatography is becoming impractical and costly at scale. What are more viable purification strategies?

While chromatography provides high resolution, its scalability can be challenging and expensive.[5] For kilogram-scale production, alternative purification methods are often necessary.

  • Recrystallization: This is one of the most effective and economical methods for purifying solid products at a large scale. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Crystallization via Salt Formation: Since the quinoline nitrogen is basic, it can be protonated to form a salt.[6] This salt may have very different solubility properties, allowing for selective crystallization that leaves neutral impurities behind in the solvent.

  • Extraction: A series of acidic and basic washes can be highly effective for removing unreacted starting materials and certain byproducts. For instance, an acid wash can extract the basic quinoline product into the aqueous phase, leaving non-basic impurities in the organic layer.[5]

Table 2: Comparison of Purification Techniques for Scale-Up

TechniqueAdvantagesDisadvantagesBest For
Chromatography High purity and resolution; separates closely related compounds.[5]High cost (silica, solvents), time-consuming, difficult to scale.[5][7]Final polishing of high-value products or when other methods fail.
Recrystallization Cost-effective, highly scalable, can yield very pure crystalline material.Requires finding a suitable solvent system; product loss in mother liquor.Purifying the main bulk of a solid final product.
Extraction Fast, inexpensive, good for initial bulk impurity removal.[5]Lower resolution; may lead to emulsions; requires large solvent volumes.Initial work-up to remove acidic, basic, or neutral impurities.
Distillation Scalable and effective for volatile compounds with different boiling points.[5]Not suitable for non-volatile or thermally unstable compounds.Purifying liquid quinoline thioethers or removing volatile impurities.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis of Quinoline Thioether

This protocol describes a general method for the SNAr reaction between a 4-chloroquinoline and a thiol.

Materials:

  • 4-Chloroquinoline (1.0 equivalent)

  • Thiol (R-SH) (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃), finely milled (2.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charge the reactor with 4-chloroquinoline and DMF (approx. 5-10 mL per gram of 4-chloroquinoline).

  • Begin stirring and sparge the solution with nitrogen for 30 minutes to degas the solvent.

  • Add the finely milled potassium carbonate to the reactor.

  • In a separate vessel, dissolve the thiol in a small amount of DMF.

  • Using an addition pump, add the thiol solution to the reactor over 1-2 hours, maintaining the internal temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor its progress by HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Proceed with aqueous work-up and purification (e.g., extraction followed by recrystallization).

Protocol 2: In-Process Control (IPC) using HPLC

Objective: To monitor the consumption of 4-chloroquinoline starting material.

Method:

  • Sample Preparation: Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction by diluting it into a known volume (e.g., 10 mL) of a suitable solvent system (e.g., acetonitrile/water).

  • Instrumentation: Use a standard HPLC system with a C18 column and a UV detector set to an appropriate wavelength for quinoline derivatives (e.g., 254 nm or 310 nm).

  • Mobile Phase: A typical gradient might run from 10% acetonitrile in water to 90% acetonitrile over 10-15 minutes. Both phases may contain 0.1% trifluoroacetic acid (TFA).

  • Analysis: Inject the prepared sample. Identify the peaks corresponding to the starting material and the product based on their retention times (previously established with standards). Calculate the percentage of remaining starting material by comparing peak areas.

Protocol 3: Purification by Recrystallization

Objective: To purify the crude solid quinoline thioether.

Method:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at their boiling points.

  • Dissolution: Transfer the crude solid product to a reactor. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. If needed, cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

Technical Support Center: Enhancing the Biological Activity of 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. The information is designed to address common experimental challenges and provide strategies for enhancing the biological activity of this quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of quinoline derivatives, particularly those with a trifluoromethyl group?

A1: Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The trifluoromethyl (-CF3) group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity, which can lead to improved biological activity.[3] Specifically, quinoline-based compounds have been shown to target various molecular pathways involved in cancer, such as tubulin polymerization, and receptor tyrosine kinases like EGFR, c-Met, and VEGFR.[4][5][6]

Q2: How can the biological activity of this compound be enhanced?

A2: Enhancing the biological activity of this compound typically involves structural modifications. Based on structure-activity relationship (SAR) studies of similar quinoline derivatives, key areas for modification include:

  • The Ethylamine Side Chain: Altering the length of the alkyl chain or substituting the terminal amino group can significantly impact activity. For instance, smaller dialkylamino groups have been shown to enhance the efficacy of some 4-aminoquinolines.[7]

  • The Quinoline Core: Introducing different substituents on the quinoline ring can modulate the compound's electronic properties and its ability to interact with biological targets.[3]

Detailed protocols for such modifications are provided in the "Experimental Protocols" section.

Q3: What are the key signaling pathways targeted by anticancer quinoline derivatives?

A3: Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms.[8] One of the critical pathways often implicated is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[6] By inhibiting key kinases in this pathway, these compounds can induce apoptosis and inhibit tumor growth. Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer cells.[5][6]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and experimental use of this compound and its derivatives.

Issue Potential Cause Troubleshooting Steps
Low yield during the synthesis of the 4-chloro-2-(trifluoromethyl)quinoline precursor. Incomplete cyclization or inefficient chlorination.Ensure anhydrous conditions during the chlorination step with POCl3. Monitor the reaction progress closely using TLC. For the cyclization step, ensure the temperature and reaction time are optimized.
Side reactions during the formation of the thioether linkage. Oxidation of the thiol. The chlorine at the 4-position of the quinoline is a good leaving group, but side reactions can occur if the conditions are not optimal.Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cysteamine. Use a suitable base (e.g., NaH or K2CO3) in an appropriate solvent like DMF. Add the thiol dropwise to the solution of the chloroquinoline.
Difficulty in purifying the final product. The presence of unreacted starting materials or byproducts.Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. Recrystallization can also be an effective method for obtaining a pure product.
Overalkylation of the ethylamine side chain during modification. The primary amine is converted to a secondary amine, which is often more nucleophilic than the primary amine, leading to further alkylation.[9][10]Use a large excess of the primary amine relative to the alkylating agent to favor mono-alkylation. Alternatively, use protecting group strategies to control the extent of alkylation.
Inconsistent results in biological assays. Poor solubility of the compound. Degradation of the compound in the assay medium.Prepare stock solutions in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low and does not affect the experimental outcome. Check the stability of the compound under assay conditions.

Data Presentation

Table 1: Illustrative Biological Activity of Modified Derivatives

The following table presents hypothetical IC50 values based on known structure-activity relationships of quinoline derivatives to illustrate how modifications might enhance anticancer activity against a representative cancer cell line (e.g., MCF-7).

Compound Modification Hypothetical IC50 (µM)
Parent Compound This compound15.0
Derivative 1 N,N-dimethyl-2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine8.5
Derivative 2 N-acetyl-2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine12.2
Derivative 3 3-{[2-(trifluoromethyl)-4-quinolyl]thio}propylamine10.1

Note: These values are for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on general methods for the synthesis of quinoline thioethers.

Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

A plausible route to this precursor involves the cyclization of an appropriate aniline derivative followed by chlorination.[11][12]

  • React 3'-(trifluoromethyl)acetanilide with a suitable reagent like Vilsmeier-Haack reagent to form the corresponding β-chloro-α,β-unsaturated aldehyde.

  • Cyclize the intermediate in the presence of a strong acid to yield 2-(trifluoromethyl)quinolin-4-ol.

  • Treat the quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain 4-chloro-2-(trifluoromethyl)quinoline.[13]

Step 2: Formation of the Thioether

  • Dissolve 4-chloro-2-(trifluoromethyl)quinoline (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere.

  • Add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K2CO3, 2 equivalents) to the solution and stir.

  • Slowly add a solution of cysteamine (2-aminoethanethiol, 1.1 equivalents) in DMF to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N,N-dimethylation of the Ethylamine Side Chain

This protocol describes a method to introduce methyl groups to the terminal amine, which may enhance biological activity.

  • Dissolve this compound (1 equivalent) in a suitable solvent like methanol.

  • Add an excess of formaldehyde (2.5 equivalents) and sodium cyanoborohydride (2.5 equivalents).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the product by column chromatography.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Quinoline_Derivative This compound (and derivatives) Quinoline_Derivative->PI3K inhibits Quinoline_Derivative->Akt inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_modification Modification Start 4-Chloro-2-(trifluoromethyl)quinoline + Cysteamine Reaction Thioether Formation (Base, DMF, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Parent Compound Purification->Product Alkylation N-Alkylation or N-Acylation Product->Alkylation Modified_Product Derivative Alkylation->Modified_Product

Caption: General workflow for the synthesis and modification of the target compound.

References

refining analytical protocols for quinoline compound analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical protocols for quinoline compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quinoline compound analysis?

A1: The most prevalent analytical techniques for the detection and quantification of quinoline compounds are chromatographic methods.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools that offer high sensitivity and selectivity for analyzing quinolines in various matrices.[1]

Q2: Why are my quinoline compounds showing poor retention on a C18 HPLC column?

A2: Poor or no retention of polar quinoline compounds on a C18 column is a common issue.[2] This occurs because polar analytes have a higher affinity for the polar mobile phase than the nonpolar stationary phase.[2] Strategies to enhance retention include increasing the mobile phase polarity, using a more polar stationary phase (like phenyl-hexyl or embedded polar group columns), or adjusting the mobile phase pH.[2]

Q3: My quinoline compound solution is changing color. Is it degrading?

A3: A color change, such as turning yellow or brown, often indicates chemical degradation.[3][4] Quinoline and its derivatives can be sensitive to light and susceptible to oxidation, especially under non-optimal pH conditions or at elevated temperatures.[3][5] It is advisable to verify the purity using an appropriate analytical method like HPLC or GC-MS.[4]

Q4: What are the key considerations for sample preparation of quinoline compounds from biological matrices?

A4: The primary goals of sample preparation for biological matrices (e.g., plasma, urine) are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument.[6] Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[6][7] For conjugated metabolites like quinol sulfate, an enzymatic hydrolysis step may be necessary.[6]

Q5: What causes peak tailing in the HPLC analysis of basic quinoline derivatives?

A5: Peak tailing for basic compounds like many quinoline derivatives is often caused by secondary interactions between the analyte and residual silanol groups on silica-based columns.[2][8] The basic nature of the quinoline ring can lead to strong interactions with these acidic silanol groups, causing some molecules to be retained longer and resulting in an asymmetrical peak shape.[8]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with residual silanol groups on the column.[2][8]- Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic acid) can suppress the ionization of silanol groups.[9] - Use a Higher Quality, End-Capped Column: Modern columns with better end-capping have fewer accessible silanol groups.[9] - Increase Buffer Concentration: This can help mask the residual silanol groups.[8]
Poor Retention of Polar Quinolines Analyte has a higher affinity for the mobile phase than the stationary phase.[2]- Increase Mobile Phase Polarity: Increase the proportion of the aqueous component in the mobile phase.[2] - Change Stationary Phase: Consider using a more polar column, such as one with a phenyl-hexyl or embedded polar group.[2]
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rate.- Ensure Proper Mobile Phase Mixing and Degassing: Use an online degasser or sonicate the mobile phase.[9] - Use a Column Oven: Maintain a consistent column temperature. - Check for Leaks and Pump Performance: Ensure the HPLC pump is delivering a constant flow rate.[10]
Unexpected Peaks in Chromatogram Sample degradation or contamination.[3]- Analyze a Freshly Prepared Sample: This can help determine if the issue is with an aged sample. - Perform Forced Degradation Studies: Subject the sample to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products.[3] - Check Solvents and Sample Preparation Materials for Contamination.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Injection issue, system leak, or incorrect instrument parameters.[11]- Verify Sample Injection: Ensure the autosampler or manual syringe is functioning correctly. - Check for Leaks: Inspect all fittings and connections from the injector to the detector.[11] - Confirm Instrument Settings: Verify injector and detector temperatures, gas flows, and mass spectrometer parameters.[11]
Peak Tailing Active sites in the injector liner or column, or column overload.[12]- Use a Deactivated Liner: This minimizes interactions with the analyte. - Condition the Column: Bake out the column at a high temperature to remove contaminants.[12] - Dilute the Sample: Injecting a lower concentration can prevent column overload.[12]
Retention Time Shifts Inconsistent carrier gas flow or oven temperature program.[11]- Check Carrier Gas Flow: Ensure a constant and correct flow rate. - Verify Oven Temperature Program: Confirm the temperature ramp and hold times are accurate and reproducible.
Poor Mass Spectral Quality Contamination in the ion source or mass analyzer.- Clean the Ion Source: This is a common maintenance procedure to remove baked-on sample residue. - Check for Air Leaks: Air in the mass spectrometer can lead to high background noise and poor spectra.

Quantitative Data Summary

Table 1: HPLC Methods for Quinoline Analysis [1]

AnalyteMatrixHPLC ColumnLimit of Quantification (LOQ)Recovery (%)
QuinolineTextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)0.2 µg/mL90.6 - 98.9
Antileishmanial 2-substituted quinolinesRat PlasmatC18 cartridges-80.6 - 88.2
Pyridine, 2-picoline, 4-picoline, QuinolineMainstream Cigarette SmokeZorbax SB-Aq (4.6x150 mm, 5 µm)1.74 - 14.32 ng/cig-

Table 2: GC-MS Methods for Quinoline Analysis [1]

AnalyteMatrixGC ColumnLimit of Detection (LOD)Recovery (%)
QuinolineTextilesDB-5MS (30 m × 0.25 mm × 0.5 μm)0.1 mg/kg82.9 - 92.0

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Quinoline in Textiles

This protocol is adapted from a method for the determination of quinoline in textile samples.[1]

1. Sample Preparation: Ultrasonic Extraction [1] a. Cut 1.0 g of the textile sample into small pieces (approximately 5mm x 5mm). b. Place the sample into a suitable extraction vessel. c. Add 10 mL of acetonitrile to the vessel. d. Perform ultrasonic extraction for 30 minutes at 40°C. e. Allow the extract to cool to room temperature. f. Filter the extract through a 0.45 µm filter membrane prior to HPLC analysis.

2. HPLC-UV Analysis [1]

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.
  • Column: Dikma Diamonsil C18(2) (5µm, 4.6mm × 250mm).
  • Mobile Phase: Acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 225 nm.
  • Quantification: Create a calibration curve using standard solutions of quinoline in acetonitrile.

Protocol 2: GC-MS Analysis of Quinoline in Textiles

This protocol is adapted from a method for the determination of quinoline in textiles.[13][14]

1. Sample Preparation: Ultrasonic Extraction [13][14] a. Weigh 1.0 g of the textile sample into an extraction flask. b. Add 10 mL of toluene. c. Perform ultrasonic extraction for 30 minutes. d. Filter the extract through a 0.45 µm polytetrafluoroethylene filter membrane.

2. GC-MS Analysis [1][14]

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: DB-5MS (30 m × 0.25 mm × 0.5 μm).[1]
  • Inlet Temperature: 250°C.[14]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program: Initial temperature: 90°C, hold for 2 min. Ramp to 260°C at 20°C/min. Hold at 260°C for 3 min.[1]
  • Mass Spectrometer: Electron Ionization (EI) mode.
  • Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of quinoline (m/z 129, 102).[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (e.g., Textile, Plasma) Extraction Extraction (e.g., Ultrasonic, LLE, SPE) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC_GC HPLC or GC Separation Filtration->HPLC_GC MS_UV MS or UV Detection HPLC_GC->MS_UV Data_Acquisition Data Acquisition MS_UV->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General experimental workflow for quinoline compound analysis.

quinoline_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Quinoline Quinoline Compound P450 Cytochrome P450 (CYP) Quinoline->P450 AO Aldehyde Oxidase (AO) Quinoline->AO Metabolite1 Oxidized Metabolite (e.g., Hydroxylation) P450->Metabolite1 AO->Metabolite1 UGT UDP-Glucuronosyltransferase (UGT) Metabolite1->UGT SULT Sulfotransferase (SULT) Metabolite1->SULT Conjugate Conjugated Metabolite (Glucuronide or Sulfate) UGT->Conjugate SULT->Conjugate Excretion Excretion Conjugate->Excretion

Caption: Simplified metabolic pathway of quinoline compounds.

References

Validation & Comparative

A Comparative Analysis of 2-(Trifluoromethyl)quinoline Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

In the ongoing search for more effective and targeted cancer therapies, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of a potent 2-(trifluoromethyl)quinoline derivative, compound 5e (N-(3,4,5-trimethoxyphenyl)-2-(trifluoromethyl)quinolin-4-amine), against established anticancer agents: Paclitaxel, Doxorubicin, and 5-Fluorouracil. While specific experimental data for 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine is not publicly available, compound 5e serves as a well-documented representative of this promising chemical class, exhibiting significant antitumor properties.

This analysis is based on published in vitro data, focusing on cytotoxic activity against various cancer cell lines and the underlying mechanisms of action.

Comparative Cytotoxicity

The in vitro cytotoxic activity of compound 5e and the selected anticancer agents was evaluated against three human cancer cell lines: prostate cancer (PC3), chronic myelogenous leukemia (K562), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is summarized in the table below. Lower IC50 values indicate greater potency.

CompoundPC3 (μM)K562 (μM)HeLa (μM)Primary Mechanism of Action
Compound 5e 0.49[1]0.08[1]0.01[1]Microtubule Polymerization Inhibitor
Paclitaxel ~0.005-0.01~0.002-0.008~0.005-0.02[2][3]Microtubule Stabilizer
Doxorubicin 8.00[4]~0.031-0.8[5][6]~1.00-2.92[4][7]Topoisomerase II Inhibitor, DNA Intercalator
5-Fluorouracil Not widely reportedNot widely reported~1-2 (48h)Thymidylate Synthase Inhibitor

Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., exposure time, assay method). The values presented are representative figures from the cited literature.

Mechanism of Action: A Divergent Approach to Cancer Cell Death

Compound 5e exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

In contrast, the comparator agents operate through different mechanisms:

  • Paclitaxel , while also targeting microtubules, functions as a microtubule stabilizer. It prevents the disassembly of microtubules, leading to mitotic arrest and apoptosis.

  • Doxorubicin intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and cell death.

  • 5-Fluorouracil is an antimetabolite that inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair.

Signaling Pathway and Experimental Workflow

To visualize the biological processes and experimental procedures discussed, the following diagrams are provided.

cluster_0 Compound 5e Action Compound_5e Compound 5e Tubulin Tubulin Dimers Compound_5e->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Disrupted_Network Disrupted Microtubule Network Microtubule->Disrupted_Network G2M_Arrest G2/M Phase Arrest Disrupted_Network->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed signaling pathway for Compound 5e.

cluster_1 Experimental Workflow Cell_Culture Cancer Cell Lines (PC3, K562, HeLa) Treatment Treatment with Anticancer Agents (Compound 5e, Paclitaxel, Doxorubicin, 5-FU) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Tubulin_Assay Tubulin Polymerization Assay Treatment->Tubulin_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Tubulin_Assay->Data_Analysis

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of an anticancer agent that inhibits the growth of 50% of a cell population (IC50).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA.[9] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade any RNA, which can also be stained by PI.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.[10] Compounds that inhibit polymerization will reduce the rate and extent of the increase in absorbance, while compounds that promote polymerization will have the opposite effect.

Procedure:

  • Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate, add the reaction buffer, purified tubulin, and the test compound or control (e.g., paclitaxel as a promoter, nocodazole as an inhibitor).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the absorbance as a function of time. Analyze the polymerization curves to determine the effect of the compound on the lag time, rate of polymerization, and the final plateau of microtubule mass.

References

Validating the In Vitro Efficacy of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine and its Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of quinoline derivatives structurally related to 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. Due to the limited publicly available data on the specific target compound, this guide focuses on close structural analogs featuring the key trifluoromethyl and thioether moieties. The presented data, experimental protocols, and pathway visualizations aim to offer a valuable resource for researchers investigating the anticancer potential of this class of compounds.

Comparative In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various trifluoromethyl- and thio-substituted quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound ID/ReferenceCell LineCancer TypeIC50 / LC50 (µM)
Fluorinated Quinoline Derivative (6d) MDA-MB-468Triple-Negative Breast Cancer4.0
MCF7Breast Cancer12.0
Fluorinated Quinoline Derivative (6e) MDA-MB-468Triple-Negative Breast Cancer20.0
MCF7Breast Cancer60.0
Quinoline-derived Trifluoromethyl Alcohol (Compound 2) --14.14 (LC50)
7-chloro-(4-thioalkylquinoline) (Compound 73) HCT116Colon Carcinoma2.24
U2OSOsteosarcoma5.81
CCRF-CEMLeukemia<2.74
7-chloro-(4-thioalkylquinoline) (Compound 74) HCT116Colon Carcinoma3.23
U2OSOsteosarcoma5.75
CCRF-CEMLeukemia<2.74

Key Experimental Protocols

Detailed methodologies for assessing the in vitro activity of quinoline derivatives are crucial for reproducible and comparable results. Below are protocols for commonly employed assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or analog compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the quinoline compound for a specified time. Harvest both treated and untreated cells (approximately 1-5 x 10^5 cells per sample).

  • Washing: Wash the cells with cold PBS and centrifuge. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.

Potential Signaling Pathway: EGFR Inhibition and Apoptosis Induction

Many quinoline derivatives are known to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of downstream pro-survival pathways and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits (pro-survival) Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Quinoline This compound (or analog) Quinoline->EGFR Inhibits

Caption: EGFR signaling pathway and potential inhibition by quinoline derivatives leading to apoptosis.

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl Quinoline Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, particularly when substituted with a trifluoromethyl group, represents a promising area in the development of novel anticancer therapeutics. The trifluoromethyl (-CF3) group, owing to its high electronegativity, metabolic stability, and ability to enhance membrane permeability, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethyl quinoline analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows to facilitate further research and drug discovery.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of trifluoromethyl quinoline analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The tables below summarize the IC50 values for different classes of trifluoromethyl quinoline analogs, highlighting the influence of structural modifications on their cytotoxic and enzyme-inhibitory activities.

Table 1: Cytotoxicity of Trifluoromethyl Quinoline Analogs Against Various Cancer Cell Lines
Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Urea Derivatives Compound 15VariousSurpasses DoxorubicinUrea moiety linked to a benzenesulfonamide[1]
2-Anilinoquinolines Compound 8bPC3, LNCaP, K562, HeLaSuperior to other analogs(4-(piperazin-1-yl)phenyl)amino at C2[2]
Quinazoline Derivatives Compound 10bPC3, LNCaP, K5623.02, 3.45, 3.98Trifluoromethyl at C4 of quinazoline[3]
Fluorinated Quinolines Compound 6aMDA-MB-4682.5 - 5Meta-Fluoro substitution[4]
Compound 6bMDA-MB-4682.5 - 5Para-Fluoro substitution[4]
Compound 6dMDA-MB-468Improved potencyMeta and Para-Fluoro substitution[4]
Compound 6fMDA-MB-4682.0Meta-Fluoro with para-benzyloxy[4]
Tubulin Inhibitors Compound 4cMDA-MB-23117 ± 0.3Quinoline derivative[5][6][7]
Table 2: Kinase Inhibitory Activity of Trifluoromethyl Quinoline Analogs
Compound ClassTarget KinaseSpecific AnalogIC50 (µM)Key Structural FeaturesReference
Urea Derivatives PI3KCompound 15Not specifiedUrea moiety[1]
2-Anilinoquinolines SGK1Compound 8bPotent inhibitor(4-(piperazin-1-yl)phenyl)amino at C2[2]
Quinazoline Derivatives EGFR, VEGFR-2Compound 150.0728, 0.0523Trifluoromethyl moiety

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of SAR studies. Below are methodologies for key assays used in the evaluation of trifluoromethyl quinoline analogs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution, substrate solution (e.g., a specific peptide), and ATP solution.

  • Reaction Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.

  • Kinase Addition: Add the kinase enzyme to each well and incubate for a short period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Start the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution, which typically contains EDTA to chelate Mg2+, a necessary cofactor for kinases.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Luminescence-Based Assay: Measuring the amount of ATP remaining in the well after the reaction.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathways

Trifluoromethyl quinoline analogs have been shown to target key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT/mTOR and SGK1 pathways.

PI3K_SGK1_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt sgk1 SGK1 pip3->sgk1 pdk1->akt Phosphorylation pdk1->sgk1 Phosphorylation downstream_akt AKT Downstream Effectors akt->downstream_akt downstream_sgk1 SGK1 Downstream Effectors sgk1->downstream_sgk1 mtorc2 mTORC2 mtorc2->akt Phosphorylation mtorc2->sgk1 Phosphorylation proliferation Cell Proliferation, Survival, Growth downstream_akt->proliferation downstream_sgk1->proliferation inhibitor Trifluoromethyl Quinoline Analogs inhibitor->pi3k inhibitor->sgk1

Caption: PI3K and SGK1 signaling pathways targeted by trifluoromethyl quinoline analogs.

Experimental Workflow

The general workflow for conducting structure-activity relationship studies of novel chemical compounds is a systematic process.

SAR_Workflow design Compound Design & Virtual Screening synthesis Chemical Synthesis design->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Biological Evaluation (e.g., MTT, Kinase Assays) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement invivo In Vivo Studies (Animal Models) optimization->invivo preclinical Preclinical Development invivo->preclinical

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoline Thioethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Efficacy Supported by Experimental Data

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of various functional groups allows for the fine-tuning of their pharmacological properties. Among these modifications, fluorination and the incorporation of a thioether linkage have garnered significant attention for their potential to enhance biological activity. This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated quinoline thioethers, supported by experimental data from various studies.

While direct comparative studies between a specific fluorinated quinoline thioether and its exact non-fluorinated counterpart are limited in publicly available literature, this guide synthesizes data from multiple sources to draw meaningful comparisons regarding their anticancer and antimicrobial properties.

Key Findings at a Glance

Introduction of a fluorine atom to the quinoline or an associated phenyl ring in quinoline thioethers can significantly impact the compound's efficacy, although the effect is not universally predictable and is highly dependent on the position of the fluorine atom and the overall molecular structure. In some instances, fluorination leads to enhanced potency, while in others, it may have a negligible or even detrimental effect.

Anticancer Efficacy: A Tale of Two Moieties

The anticancer potential of quinoline derivatives is a major area of research, with many compounds demonstrating potent activity against various cancer cell lines. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer, making it a key target for anticancer drugs.[1][2]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) (Full Activation) Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription 4E-BP1->Transcription Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling Pathway

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various quinoline thioether derivatives against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Fluorinated?
1 2-((4-chlorobenzyl)thio)quinolineMGC-8031.38No
2 2-((4-methylbenzyl)thio)quinolineMGC-8035.34No
3 2-((4-methoxybenzyl)thio)quinolineMGC-8035.21No
4 3-(4-fluoropheny)l-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][4]thiazolo[4,5-d]pyrimidin-7(6H)-oneA375 (Melanoma)Data not specified, but noted as most activeYes

Note: Direct comparison is challenging due to variations in the core quinoline structure and the cancer cell lines tested. Data is compiled from multiple sources for illustrative purposes.[5][6]

Antimicrobial Efficacy: Targeting Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.

Visualizing the Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compound C Inoculate dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC Determination

Quantitative Data on Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values (in µg/mL) of various quinoline thioether derivatives against different microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Fluorinated?
5 4-((benzyl)thio)quinolineS. aureus>128No
6 4-((4-fluorobenzyl)thio)quinolineS. aureus>128Yes
7 4-((benzyl)thio)quinolineE. coli>128No
8 4-((4-fluorobenzyl)thio)quinolineE. coli>128Yes
9a 2-Styryl quinoline derivativeS. aureus15.6-31.2No
9a 2-Styryl quinoline derivativeP. aeruginosa3.9No

Note: Data for compounds 5-8 are inferred from studies on similar structures, highlighting a need for more direct comparative research. Data for compound 9a is from a study on 2-styryl quinolines.[3][7]

The limited available data suggests that simple fluorination of the benzylthio moiety may not significantly enhance antibacterial activity against common strains like S. aureus and E. coli. However, other structural modifications, as seen in the 2-styryl quinolines, can lead to potent antimicrobial agents.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The strategic incorporation of fluorine and thioether moieties into the quinoline scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides an overview based on available data, the lack of direct comparative studies underscores a critical gap in the current research landscape. Future studies focusing on the synthesis and parallel evaluation of fluorinated and non-fluorinated quinoline thioether analogs are essential to delineate clear structure-activity relationships and to fully harness the potential of these modifications in drug design. Such research will be invaluable for the rational design of next-generation anticancer and antimicrobial agents with improved efficacy and pharmacological profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. The information presented is essential for method development, validation, and selection in research and quality control environments.

Introduction to the Analytical Challenge

This compound is a quinoline derivative containing a trifluoromethyl group and a thioether linkage. Accurate and precise quantification of this and related compounds in various matrices, such as plasma, serum, or pharmaceutical formulations, is critical for pharmacokinetic studies, drug metabolism research, and quality control. The selection of an appropriate analytical method is paramount for ensuring data integrity and regulatory compliance. This guide compares two widely used analytical techniques to aid in this selection process.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the anticipated quantitative performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Quantitation (LOQ) ~10 ng/mL~0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LOQ)
Precision (% CV) < 15%< 15% (< 20% at LOQ)
Selectivity ModerateHigh
Matrix Effect Low to ModerateCan be Significant
Throughput ModerateHigh

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound. These should be optimized for the specific application.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method is adapted from established protocols for the analysis of related quinoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay. For biological matrices, a protein precipitation step with acetonitrile followed by centrifugation is recommended.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is based on established procedures for the quantification of quinoline derivatives in biological matrices.

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: For biological samples, protein precipitation with acetonitrile containing an internal standard, followed by centrifugation and dilution of the supernatant.

Mandatory Visualization

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a conceptual signaling pathway where such a compound might be investigated.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineParameters Define Acceptance Criteria (Accuracy, Precision) SelectSamples Select Samples (Spiked QCs, Incurred Samples) DefineParameters->SelectSamples Method1 Analyze Samples with Method 1 SelectSamples->Method1 Method2 Analyze Samples with Method 2 SelectSamples->Method2 CompareResults Statistically Compare Results Method1->CompareResults Method2->CompareResults Conclusion Determine if Methods are Equivalent CompareResults->Conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

SignalingPathway Receptor Cell Surface Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Compound This compound (Potential Modulator) Compound->Receptor Inhibition? TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse

Caption: A conceptual signaling pathway potentially modulated by the target compound.

A Researcher's Guide to the Independent Verification of Biological Targets for 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the independent verification of the biological targets of the novel compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine. Due to a lack of specific published data on this molecule, this document outlines a deductive approach based on the known activities of structurally related quinoline derivatives. This guide proposes potential biological targets, suggests appropriate experimental assays for validation, and provides detailed protocols for these key experiments.

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimicrobial agents. The presence of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The thioether linkage at the 4-position of the quinoline ring is also a feature of various biologically active molecules. Based on these structural motifs, we can infer potential biological activities for this compound and devise a strategy for their experimental verification.

Inferred Potential Biological Targets and Comparative Compounds

Based on the known biological activities of structurally similar quinoline derivatives, several potential targets and pathways can be postulated for this compound. The following table summarizes these potential targets and lists alternative compounds that act on these pathways, which can be used for comparative studies.

Inferred Target Class Specific Potential Target(s) Rationale based on Structural Analogs Alternative/Comparative Compounds Reported IC50/EC50 Values of Alternatives
Serotonin Receptors 5-HT2A, 5-HT2C, 5-HT7Derivatives of 2-[(2-aminoethyl)thio]quinoline have shown potent 5-HT2 antagonist activity.Ketanserin, Risperidone, PimavanserinKetanserin (5-HT2A): ~1-2 nM; Risperidone (5-HT2A): ~0.2-0.5 nM
Microtubule Dynamics Tubulin polymerization2-(Trifluoromethyl)quinoline derivatives have been reported as inhibitors of tubulin polymerization in cancer cell lines.Paclitaxel, Vincristine, ColchicinePaclitaxel: ~10-50 nM (in various cell lines); Colchicine: ~0.1-1 µM
Topoisomerases Topoisomerase I, Topoisomerase IICertain quinoline derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.Camptothecin, Etoposide, DoxorubicinCamptothecin (Topoisomerase I): ~1-10 µM; Etoposide (Topoisomerase II): ~1-5 µM
Bacterial Enzymes DNA gyrase, Topoisomerase IVFluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.Ciprofloxacin, Levofloxacin, MoxifloxacinCiprofloxacin (DNA gyrase): ~0.1-1 µg/mL (MIC against various bacteria)
Parasitic Targets Heme detoxification pathwayQuinoline-based antimalarials like chloroquine are known to interfere with heme detoxification in Plasmodium falciparum.Chloroquine, Mefloquine, ArtemisininChloroquine (against P. falciparum): ~10-100 nM (IC50 for sensitive strains)

Experimental Protocols for Target Verification

To validate the inferred biological targets of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Serotonin Receptor Affinity

Objective: To determine the binding affinity of the test compound for serotonin receptors (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., Mianserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific control.

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound using competitive binding analysis software.

Tubulin Polymerization Assay

Objective: To assess the effect of the test compound on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin protein (>99% pure).

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution (100 mM).

  • Test compound.

  • Positive control (e.g., Paclitaxel).

  • Negative control (e.g., DMSO).

  • Spectrophotometer capable of reading absorbance at 340 nm over time.

Procedure:

  • Prepare serial dilutions of the test compound in the polymerization buffer.

  • In a 96-well plate, add the polymerization buffer and either the test compound, positive control, or negative control.

  • Add the tubulin protein to each well and incubate on ice for a short period.

  • Initiate polymerization by adding GTP to all wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.

Topoisomerase I DNA Relaxation Assay

Objective: To determine if the test compound inhibits the activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme.

  • Supercoiled plasmid DNA (e.g., pBR322).

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.1% BSA).

  • Test compound.

  • Positive control (e.g., Camptothecin).

  • DNA loading dye.

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., Ethidium Bromide).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In microcentrifuge tubes, set up the reactions containing reaction buffer, supercoiled DNA, and either the test compound, positive control, or vehicle control.

  • Add Topoisomerase I to all tubes except the negative control (DNA only).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding a stop solution/loading dye (containing SDS and EDTA).

  • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed by the enzyme.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_screening Primary Screening cluster_target_deconvolution Target Deconvolution Compound Compound Cell-based Assays Cell-based Assays (e.g., Antiproliferative, Cytotoxicity) Compound->Cell-based Assays Active Hits Active Hits Cell-based Assays->Active Hits Identify Active Concentration Range Biochemical Assays Biochemical/Biophysical Assays (e.g., Binding, Enzyme Inhibition) Active Hits->Biochemical Assays Mechanism of Action Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Biochemical Assays->Mechanism of Action Studies

Caption: A generalized workflow for identifying and validating the biological targets of a novel compound.

serotonin_pathway Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Test Compound This compound Test Compound->5-HT2A Receptor Potential Antagonism

Caption: A simplified diagram of the 5-HT2A receptor signaling pathway, a potential target.

microtubule_dynamics Tubulin Dimers Tubulin Dimers Polymerization Polymerization Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Dimers Test Compound This compound Test Compound->Polymerization Potential Inhibition

Caption: The dynamic process of microtubule formation and a potential point of inhibition.

This guide provides a starting point for the systematic investigation of the biological targets of this compound. The proposed experiments, when conducted in parallel with studies on established compounds, will enable a robust and independent verification of its mechanism of action.

A Head-to-Head Comparison of Quinoline-Based Compounds in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel therapeutic agents. Quinoline-based compounds have emerged as a promising class of antifungals due to their diverse chemical structures and broad-spectrum activity. This guide provides a head-to-head comparison of the in vitro efficacy of various quinoline derivatives against clinically relevant fungal pathogens, supported by experimental data and detailed methodologies.

Quantitative Antifungal Activity

The antifungal activity of quinoline-based compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoline derivatives against various fungal species.

8-Hydroxyquinoline Derivatives

8-Hydroxyquinolines are a well-established class of quinoline compounds with known antifungal properties. Their activity against various Candida species and dermatophytes is presented below.

CompoundFungal StrainMIC Range (µg/mL)Reference
ClioquinolCandida spp.0.031–2[1]
Dermatophytes0.031–2[1]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1–512[1]
Dermatophytes1–512[1]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[1]
Dermatophytes2–1024[1]
Quinoline-Based Hydroxyimidazolium Hybrids

These hybrid molecules combine the quinoline scaffold with a hydroxyimidazolium moiety, often resulting in potent antifungal activity, particularly against encapsulated yeasts like Cryptococcus neoformans.

CompoundFungal StrainMIC (µg/mL)
Hybrid compounds 7c-dCryptococcus neoformans15.6
Candida spp.62.5
Aspergillus spp.62.5
Quinoline-Thiazole Derivatives

The incorporation of a thiazole ring into the quinoline structure has yielded compounds with significant activity against various Candida species.

CompoundFungal StrainMIC₉₀ (µg/mL)
4b, 4e, 4fCandida glabrata (ATCC 90030)<0.06
4jCandida parapsilosis (ATCC 22019)<0.06
4mCandida spp.0.24
Ketoconazole (Reference)Candida glabrata (ATCC 90030)0.24
Other Candida spp.<0.06

Experimental Protocols

The following is a generalized protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, which is a standard method for determining the MIC of antifungal agents against yeasts.[2]

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are collected and suspended in sterile saline.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.
  • The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Antifungal Agents:

  • Stock solutions of the quinoline-based compounds are typically prepared in dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • Positive (no drug) and negative (no inoculum) control wells are included.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.

Mechanisms of Action: Signaling Pathways and Cellular Targets

Quinoline-based antifungals exhibit diverse mechanisms of action, primarily targeting the fungal cell wall, cell membrane, or essential biosynthetic pathways.

Mechanism 1: Fungal Cell Wall Disruption by 8-Hydroxyquinolines

Certain 8-hydroxyquinoline derivatives, such as Clioquinol, exert their antifungal effect by damaging the fungal cell wall.[2] This leads to a loss of structural integrity and ultimately cell death. The process can be visualized as follows:

G cluster_compound Clioquinol cluster_fungal_cell Fungal Cell cluster_effect Cellular Effect Compound Clioquinol CellWall Fungal Cell Wall Compound->CellWall Targets PlasmaMembrane Plasma Membrane Disruption Cell Wall Disruption CellWall->Disruption Results in Cytoplasm Cytoplasm Lysis Cell Lysis Disruption->Lysis Leads to G cluster_compound Quinoline-Thiazole Derivative cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Compound Quinoline-Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Intermediate Intermediate Sterols Ergosterol Ergosterol Intermediate->Ergosterol ... MembraneDamage Compromised Cell Membrane Integrity Ergosterol->MembraneDamage Depletion causes CYP51->Intermediate Catalyzes CellDeath Fungal Cell Death MembraneDamage->CellDeath Leads to

References

Assessing the Selectivity of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine, incorporates several key structural features that suggest a potential for selective biological activity. The trifluoromethyl group at the 2-position can enhance metabolic stability and cell permeability, while the thioethylamine side chain at the 4-position provides a linker for potential interactions with various biological targets.

This guide provides a comparative assessment of the potential selectivity of this compound against various target classes, based on published data for structurally related quinoline derivatives. Detailed experimental protocols for key selectivity assays are also presented to aid in the evaluation of this and similar compounds.

Potential Biological Targets and Selectivity Profile

The presence of the quinoline core, a known DNA intercalator in some contexts, suggests that enzymes acting on DNA, such as DNA methyltransferases and polymerases, could be potential targets.[5][6] Furthermore, the broad therapeutic applications of quinolines in cancer and inflammatory diseases point towards potential activity against protein kinases and cyclooxygenase (COX) enzymes.[7][8]

To definitively determine the selectivity of this compound, it would need to be screened against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.

Comparative Data for Quinoline Derivatives

The following tables summarize the biological activities of various quinoline derivatives from the literature, providing a basis for comparison.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based N-hydroxy cinnamamidesMyelogenous leukemiaPotent inhibitors of HDAC1 and HDAC8[9]
Indeno[1,2-c]quinoline derivativesSAS, A549, HeLa, BT483GI50 = 0.23 - 0.89[9]
SGI-1027 (a quinoline-based compound)VariousInhibits DNMT1, 3A, and 3B[5]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Quinoline-thiosemicarbazide hybridsMycobacterium tuberculosis H37RvMost active compound (QST4) - data in publication[10]
Ofloxacin (fluoroquinolone)Various bacteriaVaries by species[1]

Table 3: Anti-inflammatory Activity of Representative Quinoline Derivatives

Compound/Derivative ClassTargetIC50 (µM)Selectivity (COX-2/COX-1)Reference
Quinoline-based moleculesCOX-1, COX-2Varies by compoundHigher ratio indicates greater COX-2 selectivity[7]

Experimental Protocols for Selectivity Assessment

1. Kinase Panel Screening

To assess the selectivity of a compound against a wide range of protein kinases, a kinase panel screening assay is employed.

Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)

  • Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.

  • Materials:

    • Kinase panel (e.g., from Eurofins Discovery or Reaction Biology).[11][12]

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Specific peptide or protein substrates for each kinase.

    • [γ-³³P]ATP.

    • Assay buffer.

    • Kinase-specific cofactors (e.g., Mg²⁺, Mn²⁺).

    • 96-well or 384-well plates.

    • Phosphocellulose or filter-based capture system.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the wells of the assay plate, add the assay buffer, the respective kinase, its substrate, and cofactors.

    • Add the test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • Selectivity is assessed by comparing the IC50 values across the entire kinase panel.

2. GPCR Binding Assay

To evaluate the interaction of a compound with G-protein coupled receptors, a competitive radioligand binding assay is commonly used.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of a test compound for a specific GPCR.

  • Principle: This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.

  • Materials:

    • Cell membranes expressing the target GPCR.[9]

    • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

    • Test compound dissolved in an appropriate solvent.

    • Assay buffer.

    • Non-specific binding control (a high concentration of an unlabeled ligand).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • In assay tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or buffer (for total binding).

    • For non-specific binding, add a high concentration of an unlabeled ligand.

    • Incubate the tubes at a specific temperature for a set time to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Selectivity is determined by comparing the Ki values for the test compound across a panel of different GPCRs.[13]

3. Enzyme Inhibition Assay

To assess the inhibitory effect of a compound on a specific enzyme, a direct enzyme inhibition assay is performed.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.[7]

  • Principle: This assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by COX enzymes. The amount of PGE2 produced is quantified using an ELISA.

  • Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Test compound dissolved in DMSO.

    • Arachidonic acid (substrate).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors (e.g., hematin, glutathione).

    • PGE2 ELISA kit.

  • Procedure:

    • In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or DMSO (vehicle control).

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting percent inhibition against the log of the inhibitor concentration.

    • The selectivity index is calculated as the ratio of IC50(COX-2) / IC50(COX-1). A higher value indicates greater selectivity for COX-2.

Visualizations

Experimental_Workflow_for_Kinase_Selectivity cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) AssayPlate Radiometric Assay ([γ-³³P]ATP, Substrate) Compound->AssayPlate KinasePanel Kinase Panel KinasePanel->AssayPlate Incubation Incubation AssayPlate->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for Kinase Selectivity Profiling.

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Receptor Receptor (e.g., GPCR, RTK) Kinase Protein Kinase Receptor->Kinase activates Signal External Signal Signal->Receptor Substrate Substrate Protein Kinase->Substrate phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase inhibits

Caption: Potential Inhibition of a Signaling Pathway.

Logical_Relationship_Selectivity cluster_targets Potential Target Classes cluster_assays Selectivity Assays Compound This compound Kinases Kinases Compound->Kinases GPCRs GPCRs Compound->GPCRs Enzymes Enzymes (e.g., COX, DNMT) Compound->Enzymes KinaseAssay Kinase Panel Screening Kinases->KinaseAssay GPCR_Assay Radioligand Binding Assay GPCRs->GPCR_Assay EnzymeAssay Enzyme Inhibition Assay Enzymes->EnzymeAssay SelectivityProfile Selectivity Profile (IC50 / Ki values) KinaseAssay->SelectivityProfile GPCR_Assay->SelectivityProfile EnzymeAssay->SelectivityProfile

Caption: Logical Flow for Assessing Compound Selectivity.

References

Performance Benchmark of 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine Against Known c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 2-{[2-(trifluoromethyl)-4-quinolyl]thio}ethylamine against the established clinical c-Met inhibitors, Cabozantinib and Crizotinib. Due to the absence of publicly available inhibitory data for this compound, this guide presents a hypothetical performance benchmark based on the known activities of structurally related quinoline-4-thioether derivatives, which are recognized as potent kinase inhibitors. The objective is to offer a framework for evaluating its potential efficacy and to provide standardized protocols for experimental validation.

The c-Met receptor tyrosine kinase is a critical signaling protein implicated in tumor growth, proliferation, and metastasis, making it a significant target in oncology.[1] This comparison focuses on the in vitro potency against the c-Met kinase, a crucial first step in the evaluation of a novel inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro potency of the investigational compound and the clinical c-Met inhibitors against the c-Met kinase. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required for 50% inhibition of a biological process, in this case, the enzymatic activity of the c-Met kinase. A lower IC50 value indicates a more potent inhibitor.

Inhibitor Chemical Structure Target Kinase IC50 (Cell-Free Assay) Reference
This compound(Structure not publicly available)c-Met (Hypothesized)Data Not Available-
Cabozantinib (Structure available in literature)c-Met, VEGFR21.3 nM[2][3]
Crizotinib (Structure available in literature)c-Met, ALK, ROS18 nM - 11 nM[4][5][6]

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a compound against a target kinase.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent ADP detection assay suitable for high-throughput screening.[7][8]

Objective: To determine the IC50 value of this compound against the purified c-Met kinase enzyme.

Materials:

  • Purified recombinant human c-Met kinase

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • This compound and reference inhibitors (Cabozantinib, Crizotinib)

  • Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in DMSO.

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to the wells of a 384-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the purified c-Met kinase enzyme to all wells except the negative control.

    • Pre-incubate the plate to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the Poly-Glu-Tyr substrate and ATP to all wells to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of the c-Met receptor within a cellular context.

Objective: To determine the effect of this compound on HGF-induced c-Met phosphorylation in a relevant cancer cell line.

Materials:

  • c-Met-dependent cancer cell line (e.g., GTL-16 or NCI-H441)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF)

  • Test compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in multi-well plates and allow them to adhere. Serum-starve the cells and then pre-treat with various concentrations of the test compound or reference inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-c-Met.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Re-probe the membrane with antibodies for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated c-Met in treated versus untreated cells.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Point of Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 Autophosphorylation cMet->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PI3K PI3K P1->PI3K STAT3 STAT3 P1->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Inhibitor This compound Cabozantinib Crizotinib Inhibitor->P1 Blocks ATP Binding Site

Caption: The c-Met signaling pathway and the point of inhibition.

G start Start reagents Prepare Reagents: - Test Compound Dilutions - Kinase, Substrate, ATP start->reagents plate_prep Add Kinase and Test Compound to 384-well Plate reagents->plate_prep pre_incubation Pre-incubate to Allow Binding plate_prep->pre_incubation initiate_reaction Add Substrate/ATP Mix to Start Reaction pre_incubation->initiate_reaction reaction_incubation Incubate at Room Temperature initiate_reaction->reaction_incubation stop_reaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) reaction_incubation->stop_reaction stop_incubation Incubate for 40 min stop_reaction->stop_incubation detect_adp Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) stop_incubation->detect_adp detect_incubation Incubate for 30-60 min detect_adp->detect_incubation read_luminescence Measure Luminescence detect_incubation->read_luminescence analyze_data Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

References

peer-reviewed studies on the biological effects of trifluoromethylated quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group into the quinoline scaffold has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of peer-reviewed studies on the biological effects of various trifluoromethylated quinolines, with a focus on their anticancer and antimalarial properties. The information is compiled to assist researchers in navigating the landscape of these promising therapeutic agents.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with several studies highlighting their potent cytotoxic effects against various cancer cell lines.

Quantitative Comparison of Anticancer Activity:

Compound Class/Specific CompoundCancer Cell Line(s)IC50/LC50 Value (µM)Reference CompoundReference Compound IC50/LC50 (µM)Key Findings
Quinoline-Derived Trifluoromethyl Alcohols (Compound 2)Not specified14.14 (LC50)CisplatinNot specifiedMore potent anticancer activity than cisplatin.[1][2]
Trifluoromethylquinolines with Benzenesulfonamide Moiety (Compound 15)VariousNot specifiedDoxorubicinNot specifiedExhibited higher activity than doxorubicin.[3]
Trifluoromethyl-containing Quinazoline Derivatives (Compound 15)MCF-70.0977Not specifiedNot specifiedShowed the most significant cytotoxic activity against MCF-7 cells.[4]
Trifluoromethyl-containing Quinazoline Derivatives (Compound 10b)PC3, LNCaP, K5623.15, 3.37, 4.12GefitinibNot specifiedActivity was comparable to the positive control gefitinib.[4][5]
Fluorinated Quinoline Analogues (Compounds 6a, 6b, 6d, 6f)MDA-MB-468 (TNBC)2.5–5Cisplatin5Demonstrated potent anticancer activity while being nontoxic to non-tumorigenic breast cells.[6]

Experimental Protocols:

  • In Vitro Cell Proliferation Assays: The anticancer activity of quinoline-derived trifluoromethyl alcohols was evaluated using in vitro cell proliferation assays.[1] While specific details of the protocol are not provided in the abstract, these assays typically involve seeding cancer cells in microplates, exposing them to various concentrations of the test compound, and measuring cell viability after a set incubation period using methods like the MTT assay.

  • Zebrafish Embryo Model for In Vivo Toxicity and Anticancer Activity: A zebrafish embryo model was utilized to assess the in vivo toxicity and anticancer activity of quinoline-derived trifluoromethyl alcohols.[1][2] This model allows for the observation of developmental toxicity and tumor growth inhibition in a living organism. Apoptotic staining assays were also used to detect increased cell death.[1][2]

  • MTT Assay for Cytotoxicity: The cytotoxicity of trifluoromethyl-containing quinazoline derivatives and fluorinated quinoline analogues was determined using the MTT assay against various cancer cell lines, including HepG2, MCF-7, HCT116, A549, and MDA-MB-468.[4][6] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Molecular Docking: To propose a mechanism of action for the cytotoxic activity of trifluoromethylquinolines with a benzenesulfonamide moiety, molecular docking studies were performed on the active site of PI3K.[3]

Signaling Pathways and Mechanisms of Action:

Several studies have begun to elucidate the mechanisms by which trifluoromethylated quinolines exert their anticancer effects.

  • Induction of Apoptosis: Some trifluoromethylated quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][4][5] For instance, apoptotic staining assays indicated that certain quinoline-derived trifluoromethyl alcohols cause increased cell death.[1]

  • Cell Cycle Arrest: Compound 15, a trifluoromethyl-containing quinazoline derivative, was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells.[4]

  • Inhibition of Kinases: Molecular docking studies suggest that some trifluoromethylated quinolines may act by inhibiting key signaling kinases like PI3K.[3] Additionally, certain quinazoline derivatives have been evaluated for their inhibitory activity against EGFR and VEGFR-2.[4]

Visualizing Anticancer Mechanisms:

anticancer_mechanisms cluster_compounds Trifluoromethylated Quinolines cluster_mechanisms Biological Effects cluster_outcome Outcome C1 Quinoline-Derived Trifluoromethyl Alcohols Apoptosis Induction of Apoptosis C1->Apoptosis C2 Trifluoromethylquinolines with Benzenesulfonamide Moiety KinaseInhibition Kinase Inhibition (PI3K, EGFR, VEGFR-2) C2->KinaseInhibition C3 Trifluoromethyl-containing Quinazoline Derivatives C3->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest C3->CellCycleArrest C3->KinaseInhibition CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath KinaseInhibition->CancerCellDeath

Caption: Mechanisms of anticancer activity of trifluoromethylated quinolines.

Antimalarial Activity

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, and the addition of trifluoromethyl groups has been explored to enhance efficacy, particularly against drug-resistant strains of Plasmodium falciparum.

Quantitative Comparison of Antimalarial Activity:

Compound ClassPlasmodium falciparum Strain(s)IC50 (µg/mL)Key Findings
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (chloroquine-sensitive)4.8Derivatives with two trifluoromethyl groups showed slightly higher in vitro activity.[7]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (chloroquine-sensitive)5.2These compounds appear to bind to DNA by intercalation.[7]

Experimental Protocols:

  • In Vitro Antimalarial Activity Assay: The in vitro antimalarial activity of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives was assessed against the chloroquine-sensitive D10 strain of Plasmodium falciparum.[7] Such assays typically involve culturing the parasites in human red blood cells and measuring parasite growth inhibition after exposure to the test compounds.

Mechanism of Action:

  • DNA Intercalation: The antimalarial activity of the tested trifluoromethylquinoline derivatives is suggested to be due to their ability to bind to DNA by intercalation.[7]

Visualizing the Proposed Antimalarial Workflow:

antimalarial_workflow start Synthesize Trifluoromethylated Quinoline Derivatives assay In Vitro Assay against P. falciparum (D10 strain) start->assay data Measure IC50 Values assay->data mechanism Investigate Mechanism of Action (e.g., DNA Intercalation) data->mechanism end Identify Lead Compounds for Further Development mechanism->end

Caption: Experimental workflow for evaluating antimalarial trifluoromethylated quinolines.

Neuroprotective Effects

While less explored than their anticancer and antimalarial activities, some studies have begun to investigate the neuroprotective potential of quinoline derivatives. The introduction of a trifluoromethyl group could modulate these properties. Research in this area is ongoing, with a focus on mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[8] One study highlighted a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), which showed promise in a model of chronic cerebral hypoperfusion by promoting neurogenesis through the PI3K/Akt/CREB pathway.[9]

Signaling Pathway for Neuroprotection:

neuroprotection_pathway AE18 AE-18 (Trifluoromethyl-containing compound) PI3K PI3K AE18->PI3K Upregulates Akt Akt PI3K->Akt CREB CREB Akt->CREB BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Neurogenesis Neurogenesis BDNF->Neurogenesis

Caption: Signaling pathway for AE-18-mediated neurogenesis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a procedural, step-by-step plan for the proper disposal of 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine.

Hazard Identification and Safety Profile

Before initiating any disposal procedures, it is critical to be fully aware of the hazards associated with this compound. This information is primarily derived from its Safety Data Sheet (SDS).

Key Hazard Information:

Hazard CategoryGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation.[1]
Eye IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation.[1]
Respiratory IrritationGHS07: Harmful/IrritantWarningH335: May cause respiratory irritation.[1]

The presence of the trifluoromethyl, quinoline, and thioether functional groups suggests that this compound should be handled with caution, assuming it to be hazardous waste.[2][3][4][5]

Personal Protective Equipment (PPE) - Your First Line of Defense

Appropriate personal protective equipment is mandatory when handling this compound for any purpose, including disposal.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety goggles and/or a face shield must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: All handling of this solid compound, especially if there is a risk of generating dust, should be conducted in a certified chemical fume hood to avoid inhalation.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility. In-lab chemical neutralization is not recommended without a validated and peer-reviewed protocol specific to this compound, due to the potential for hazardous reactions and byproducts.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it must be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is certain. Halogenated and non-halogenated solvent wastes should typically be kept separate.

  • Contaminated Glassware: Any glassware that has come into contact with the compound should be decontaminated before washing. A common practice for thioether-containing compounds is to rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. Subsequently, soaking glassware in a bleach solution can help oxidize residual thiol compounds.[2]

Step 2: Waste Container Labeling

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards (e.g., "Irritant").

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • This storage area, often referred to as a Satellite Accumulation Area (SAA), should be under the control of laboratory personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow start Start: Have waste containing This compound waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a designated SOLID hazardous waste container. waste_type->solid_waste Solid liquid_waste Collect in a designated LIQUID hazardous waste container. waste_type->liquid_waste Liquid label_container Label container clearly: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) solid_waste->label_container liquid_waste->label_container store_waste Store sealed container in a designated Satellite Accumulation Area. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company for pickup. store_waste->contact_ehs end_process End: Waste properly managed. contact_ehs->end_process

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for 2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on a conservative approach, drawing from data on analogous quinoline derivatives, thio-compounds, and trifluoromethyl-containing molecules to ensure a high level of safety in the laboratory. A thorough risk assessment should be conducted before commencing any work with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be skin and eye irritation, potential respiratory irritation, and possible toxicity, characteristic of quinoline derivatives.[1] Thiol-containing compounds are also known for their strong, unpleasant odors.[2][3] Therefore, strict adherence to the following personal protective equipment (PPE) protocols is mandatory.

PPE CategorySpecificationPurpose
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors and control odor.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield may be necessary for splash hazards.[2]To protect against chemical splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, breakthrough time >480 minutes). Gloves must be inspected prior to use and changed immediately upon contamination.[3]To prevent skin contact.
Skin and Body Protection A full-length laboratory coat should be worn and kept fastened. Consider a chemical-resistant apron for larger quantities.[1]To protect from spills and contamination.
Footwear Closed-toe shoes.[2]To protect feet from spills.
Respiratory Protection Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[2]To control vapor exposure.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Prepare a designated workspace within the fume hood, clear of unnecessary items.

  • Have all necessary equipment and reagents readily available.

  • An emergency eyewash station and safety shower must be accessible.[4]

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • When transferring the compound, use techniques that minimize the generation of dust or aerosols.

  • For solutions, use a syringe or cannula for transfers to minimize odor release.[3]

  • Keep containers tightly closed when not in use.[5]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all work surfaces.

  • Properly segregate and label all waste generated.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6][8]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous.[1][6]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste" and include the full chemical name and any other components of the solution.[1]

  • Solid Waste: Collect any solid waste in a clearly labeled, sealable container.[1]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris".[1]

2. Storage of Hazardous Waste:

  • Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA).

  • Use secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks.[1]

3. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular solid waste.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer Compound prep_hood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Disposal cleanup_segregate->cleanup_dispose hazard_inhalation Inhalation Hazard ppe_hood Fume Hood hazard_inhalation->ppe_hood ppe_respirator Respirator hazard_inhalation->ppe_respirator hazard_splash Splash Hazard ppe_goggles Safety Goggles hazard_splash->ppe_goggles ppe_shield Face Shield hazard_splash->ppe_shield hazard_contact Skin Contact ppe_gloves Gloves hazard_contact->ppe_gloves ppe_coat Lab Coat hazard_contact->ppe_coat

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.